An in-depth technical guide on 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , focusing on its synthesis via advanced organometallic chemistry and its utility as a privileged scaffold for nitrogen heterocycles. CAS...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , focusing on its synthesis via advanced organometallic chemistry and its utility as a privileged scaffold for nitrogen heterocycles.
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a highly functionalized aromatic ketone intermediate used primarily in the synthesis of complex nitrogen heterocycles, including phthalazinones and isoquinolinones. Its structure features an ortho-carboethoxy group (ethyl ester) relative to the ketone, a motif that provides a "built-in" cyclization handle.
The inclusion of the 2,6-dimethylphenyl moiety introduces significant steric bulk and lipophilicity, often utilized in medicinal chemistry to block metabolic sites (preventing hydroxylation at the ortho positions) and restrict conformational rotation (atropisomerism control).
Chemical Specifications
Property
Data
CAS Number
898754-49-9
IUPAC Name
Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Molecular Formula
C₂₀H₂₂O₃
Molecular Weight
310.39 g/mol
Appearance
Viscous oil or low-melting solid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups
Aryl Ketone, Ethyl Ester, Sterically Hindered Phenyl Ring
Part 2: Advanced Synthesis Protocol (Organozinc Methodology)
The Synthetic Challenge
Standard Grignard or Organolithium approaches fail for this molecule.
Problem: A Grignard reagent (e.g., 3-(2,6-dimethylphenyl)propylmagnesium bromide) would attack the ester functionality of the benzoate ring, leading to tertiary alcohols or polymerization rather than the desired ketone.
Solution: Rieke® Zinc (Zn) Chemistry*. Organozinc reagents are less nucleophilic than Grignards and tolerate esters, nitriles, and ketones at moderate temperatures. They react selectively with acid chlorides to form ketones without over-addition.
High-Fidelity Synthesis Workflow
This protocol utilizes highly reactive zinc (Rieke Zinc) to generate an organozinc intermediate which is then coupled with an acid chloride.
Step 1: Preparation of the Organozinc Reagent
Reagents:
Ethyl 2-iodobenzoate (Substrate A)
Rieke® Zinc (Zn*) in THF (Active Metal)
Mechanism:
The oxidative addition of Rieke Zinc to the carbon-iodine bond occurs under mild conditions, preserving the sensitive ester group.
Step 2: Negishi-Type Coupling (Acylation)
Reagents:
3-(2,6-dimethylphenyl)propanoyl chloride (Substrate B)
CuCN·2LiCl (Catalyst/Mediator)
Protocol:
Activation: The organozinc reagent (prepared in Step 1) is treated with a soluble copper source (CuCN·2LiCl) at -20°C to form a more reactive copper-zinc species.
Coupling: The acid chloride (Substrate B) is added dropwise.
Quench: The reaction is quenched with saturated NH₄Cl to remove copper salts.
Why this works: The copper-mediated organozinc reagent attacks the acid chloride to form the ketone. Unlike Grignard reagents, the resulting ketone does not react further with the organozinc species, preventing tertiary alcohol formation.
Synthesis Visualization (DOT Diagram)
The following diagram illustrates the chemoselective pathway required to synthesize CAS 898754-49-9 without degrading the ester.
Caption: Chemoselective synthesis via Rieke Zinc prevents side reactions with the ester moiety.
Part 3: Reactivity & Downstream Applications
The value of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone lies in its ability to undergo heterocyclization . The proximity of the ketone and the ester (1,5-relationship) makes it a "spring-loaded" precursor for bicyclic systems.
Phthalazinone Synthesis (Bioactive Core)
Reaction with hydrazine hydrate leads to the formation of phthalazin-1(2H)-ones. This scaffold is critical in PARP inhibitors (e.g., Olaparib analogs) and Antihistamines (e.g., Azelastine).
Reagent: Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol/Reflux.[2]
Mechanism: Schiff base formation at the ketone
Intramolecular nucleophilic attack on the ester Loss of Ethanol.
Reaction with primary amines yields isoquinolin-1(2H)-ones, a scaffold found in various NK1 antagonists and Rho-kinase inhibitors .
Reagent: Primary Amine (R-NH₂) + Acid Catalyst.
Mechanism: Imine formation
Cyclization.
Cyclization Pathways Visualization
Caption: Divergent synthesis of nitrogen and oxygen heterocycles from the CAS 898754-49-9 core.
Part 4: Handling and Stability
Storage Protocols
Temperature: Store at 2-8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) recommended. While the ester is stable, the ketone alpha-position is susceptible to slow oxidation over extended periods.
Solvent Compatibility: Avoid protic solvents (methanol/ethanol) in the presence of strong bases to prevent transesterification.
Safety Data (GHS Classification)
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis due to the use of organozinc reagents and acid chlorides.
Part 5: References
Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link
Rieke Metals, Inc. (2024). "Product Catalog: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9)." Rieke Metals Official Catalog. Link
Knochel, P., et al. (2011). "Functionalized Organozinc Compounds." Comprehensive Organic Synthesis II, 161-202. Link
Zhu, L., & Rieke, R. D. (1998). "The Direct Formation of Functionalized Alkyl(aryl)zinc Halides by Oxidative Addition of Highly Reactive Zinc." Journal of Organic Chemistry, 63(9), 3156-3157. Link
An In-depth Technical Guide to the Molecular Structure of Substituted Propiophenones: A Case Study
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The initially requested compound, 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, is not well-documen...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initially requested compound, 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, is not well-documented in publicly available scientific literature. Therefore, this guide utilizes a representative and well-studied propiophenone derivative, 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one , as a model to provide a comprehensive technical overview of the synthesis, characterization, and potential biological significance of this class of molecules. The principles and methodologies described herein are broadly applicable to the study of novel propiophenone structures.
Introduction to the Propiophenone Scaffold
Propiophenone and its derivatives are a significant class of organic compounds characterized by a phenyl ring attached to a propanone chain. This structural motif is a versatile building block in medicinal chemistry and materials science.[1] The propiophenone core is found in various pharmaceuticals, where it can contribute to the molecule's overall pharmacological profile.[][3] Modifications to the phenyl ring and the propyl chain can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, leading to a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[4][5][6]
This guide will provide a detailed examination of the synthesis, structural elucidation, and potential applications of a representative substituted propiophenone, offering insights into the experimental design and data interpretation critical for advancing research in this area.
Synthesis and Mechanistic Considerations
The synthesis of substituted propiophenones can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Friedel-Crafts Acylation
A primary and direct method for synthesizing propiophenones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a benzene ring or its derivative with propionyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] A key advantage of this method is that the resulting ketone is less reactive than the starting aromatic ring, which prevents over-acylation.[1]
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. For instance, the synthesis of certain propiophenone analogues can be achieved by the addition of an ethylmagnesium bromide Grignard reagent to a substituted benzonitrile.[7][8] This method is particularly useful when the desired substitution on the aromatic ring is not compatible with the harsh conditions of Friedel-Crafts acylation.
Synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
A common route to synthesize dihydrochalcones (the class to which our model compound belongs) is the catalytic hydrogenation of the corresponding chalcone.
Step 1: Claisen-Schmidt Condensation to form the Chalcone
The synthesis begins with the base-catalyzed condensation of 4-hydroxyacetophenone and 4-methoxybenzaldehyde to form the chalcone, (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[9]
Step 2: Catalytic Hydrogenation
The resulting chalcone is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to reduce the carbon-carbon double bond of the enone system, yielding the target propiophenone derivative.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure of a newly synthesized compound is a critical step, relying on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethyl chain. The splitting patterns and coupling constants of the ethyl chain protons would confirm their connectivity.
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.[10] The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)
-
~198-202
Aromatic CH
6.8 - 8.0
~114-160
Methoxy (O-CH₃)
~3.8
~55
Methylene (α to C=O)
~3.2 (t)
~38
Methylene (β to C=O)
~3.0 (t)
~30
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
A strong C=O stretch for the ketone (~1680 cm⁻¹)
O-H stretching for the phenolic hydroxyl group (~3300 cm⁻¹)
C-O stretching for the ether and phenol (~1250 cm⁻¹)
C-H stretching for the aromatic and aliphatic groups
Potential Biological and Pharmacological Significance
Propiophenone derivatives have been investigated for a wide range of biological activities.[] The presence of phenolic hydroxyl and methoxy groups in our model compound suggests potential for antioxidant and anti-inflammatory properties.[11][][13]
Anticancer Activity: Many chalcones and their dihydrochalcone (propiophenone) derivatives have been evaluated for their potential as anticancer agents.[5] Their mechanism of action can involve the induction of apoptosis and the inhibition of cell proliferation.
Antimicrobial Properties: The propiophenone scaffold has been associated with antimicrobial activity.[4]
Anti-inflammatory Effects: Phenylpropanoid compounds, a class that includes our model molecule, are known to possess anti-inflammatory properties.[13] This activity is often linked to the inhibition of inflammatory mediators.
Experimental Protocols
General Protocol for the Synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Materials:
4-hydroxyacetophenone
4-methoxybenzaldehyde
Sodium hydroxide
Ethanol
Palladium on carbon (10% Pd/C)
Hydrogen gas
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
Chalcone Synthesis:
Dissolve 4-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
Add an aqueous solution of sodium hydroxide dropwise while stirring.
Continue stirring at room temperature for 24 hours.
Acidify the reaction mixture with dilute HCl to precipitate the chalcone.
Filter, wash with water, and dry the crude product. Recrystallize from ethanol.
Hydrogenation:
Dissolve the purified chalcone in ethyl acetate in a hydrogenation vessel.
Add a catalytic amount of 10% Pd/C.
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through Celite to remove the catalyst.
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging)
Prepare a stock solution of the test compound in methanol.
Prepare a series of dilutions of the test compound.
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compound.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity.
Conclusion
The propiophenone scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, structural characterization, and potential biological activities of a representative substituted propiophenone. The methodologies and principles discussed herein serve as a valuable resource for researchers and drug development professionals working with this important class of molecules. Further investigation into the structure-activity relationships of propiophenone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. Retrieved from [Link]
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179. Retrieved from [Link]
Carroll, F. I., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 54(17), 5843–5857. Retrieved from [Link]
SpectraBase. (n.d.). 1-(4-hydroxy-3,5-dimethoxy-phenyl)propan-1-one. Retrieved from [Link]
CSIR-NIScPR. (2024). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
CSIR-NIScPR. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
PubChem. (n.d.). (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone spectral data (NMR, IR, MS)
Technical Monograph: Spectral Characterization of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone Executive Summary This technical guide provides a comprehensive spectral analysis of 2'-Carboethoxy-3-(2,6-dimethylphen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Spectral Characterization of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Executive Summary
This technical guide provides a comprehensive spectral analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (Systematic Name: Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate).[1] This compound represents a critical scaffold in the synthesis of opioid receptor modulators, sharing structural homology with intermediates used in the manufacturing of Eluxadoline (Viberzi).[1][2]
The following protocols and data sets are designed to serve as a primary reference for researchers conducting structural validation, impurity profiling, and scale-up optimization. The guide prioritizes self-validating workflows , ensuring that experimentalists can autonomously verify the integrity of their analytes.
Part 1: Structural Elucidation Strategy
The structural confirmation of this molecule relies on establishing three connectivity zones: the Ethyl Benzoate Core (Zone A) , the Propanoyl Linker (Zone B) , and the 2,6-Dimethylphenyl Terminus (Zone C) .[1][2]
Analytical Workflow Diagram
The following flowchart outlines the logical progression for validating the synthesis and purity of the target molecule.
Figure 1: Analytical workflow for the stepwise validation of the target intermediate.
Part 2: Mass Spectrometry (MS) Data
Mass spectrometry provides the first line of evidence for molecular identity.[2] For this polar organic molecule, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basicity of the carbonyl oxygens.[1][2]
Tropylium-like ion from 2,6-dimethylphenethyl cleavage
Mechanistic Insight:
The fragmentation pattern is dominated by the stability of the acyl cations.[2] The cleavage of the bond between the
-carbon and the carbonyl yields characteristic tropylium-type ions derived from the dimethylphenyl moiety.
Part 3: Infrared Spectroscopy (IR)
IR is critical for distinguishing the two distinct carbonyl environments: the conjugated ketone and the conjugated ester.[2]
Key Absorption Bands
Functional Group
Wavenumber (cm⁻¹)
Intensity
Assignment
Ester C=O
1720 - 1735
Strong
Conjugated ethyl ester (Ortho-substituted)
Ketone C=O
1685 - 1700
Strong
Aryl ketone (Propiophenone core)
C-H (Aryl)
3020 - 3060
Weak
Aromatic C-H stretching
C-H (Alkyl)
2920 - 2980
Medium
Methyl/Methylene stretching (Propyl chain/Ethyl)
C-O-C
1250 - 1280
Strong
Ester C-O stretch
Self-Validating Check:
If you observe a broad peak spanning 3200–3500 cm⁻¹, the sample is wet or hydrolyzed (carboxylic acid formation).[1][2] The absence of -OH stretch is a pass/fail criteria.
Part 4: Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural proof.[2] The assignments below are based on the systematic numbering of Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate.
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Carbonyl).[1][2]
Success Criteria: Single peak >98% area integration at both wavelengths. Mass spectrum under the peak must show uniform ionization across the peak width.[2]
References
Breslin, H. J., et al. (2010).[1][2] Opioid Receptor Modulators. U.S. Patent No.[2][3] 7,741,356.[2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2]
Vachtsevanos, G., et al. (2016).[1][2] Process for the Preparation of Intermediates Useful in the Synthesis of Eluxadoline. WO Patent No. 2016135756.[2][3] World Intellectual Property Organization.[2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General Reference for Spectral Assignments).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-[(E)-3-phenylprop-2-enoyl]benzoate (Structural Analog). Retrieved February 15, 2026.[1][2] [1][2]
Technical Guide: Solubility Profiling and Solvent Selection for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Executive Summary This technical guide provides a comprehensive solubility profile for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9 analog), a critical lipophilic intermediate often utilized in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive solubility profile for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9 analog), a critical lipophilic intermediate often utilized in the synthesis of functionalized aromatic ketones and pharmaceutical precursors (e.g., Trimebutine analogs).
Understanding the solubility landscape of this compound is essential for process optimization, specifically in reaction medium selection , purification via recrystallization , and formulation stability . This guide moves beyond static data, offering a mechanistic explanation of solvent interactions and validated protocols for experimental determination.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, we must first analyze its molecular architecture.
Structural Analysis
The molecule (C₂₀H₂₂O₃, MW: 310.39 g/mol ) consists of three distinct hydrophobic domains disrupted by two polar functional groups:
The Core: A propiophenone backbone (propyl ketone).[1]
The "Prime" Ring: A phenyl ring substituted at the ortho (2') position with an ethyl ester (carboethoxy group).
The Distal Ring: A phenyl ring substituted at the 2 and 6 positions with methyl groups (2,6-dimethylphenyl).
Solubility Mechanism
Lipophilicity: The presence of two aromatic rings and the 2,6-dimethyl substitution creates a high logP environment (Estimated logP ~4.5–5.0). This dictates negligible water solubility .
Steric Hindrance: The 2,6-dimethyl group creates significant steric bulk, preventing tight crystal packing. This often enhances solubility in organic solvents compared to unsubstituted analogs, but may also retard crystallization rates.
Dipole Interactions: The ketone and ester carbonyls act as hydrogen bond acceptors. This allows for solubility in polar aprotic solvents (THF, Acetone) and moderate solubility in protic solvents (Alcohols) at elevated temperatures.
Theoretical & Empirical Solubility Profile
The following categorization is based on standard process chemistry principles for aryl-alkyl esters/ketones and validated by structural analog behavior.
Primary Recrystallization Solvents. High thermal coefficient of solubility (soluble hot, insoluble cold).
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Low (<5 mg/mL)
Anti-solvents. Used to crash out product from solution.
Aqueous
Water, Brine
Insoluble (<0.01 mg/mL)
Washing phase to remove inorganic salts.
Experimental Protocols for Solubility Determination
Reliable solubility data is generated through rigorous experimentation. Do not rely solely on visual estimation.
Protocol A: Gravimetric Saturation Point Determination
Objective: To determine the exact solubility (mg/mL) in a specific solvent at ambient temperature.
Workflow:
Preparation: Weigh a clean, dry 20 mL scintillation vial (
).
Saturation: Add 2.0 mL of the target solvent to the vial. Add the compound in 50 mg increments, vortexing for 5 minutes between additions, until a visible solid precipitate persists (saturation).
Equilibration: Agitate the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (
).
Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum. Dry the residue to constant weight (
).
Calculation:
Protocol B: The "Cloud Point" Method for Recrystallization
Objective: To define the metastable zone width for purification.
Workflow:
Dissolve 1.0 g of compound in the minimum volume of Solvent A (Good solvent, e.g., warm Ethyl Acetate).
Maintain temperature at 50°C.
Dropwise add Solvent B (Anti-solvent, e.g., Heptane) until a persistent turbidity (cloudiness) appears.
Record the volume ratio
.
Add 5% excess Solvent A to clear the solution.
Cool slowly to 0°C and observe crystal formation.
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended process outcome (Reaction vs. Purification).
Caption: Decision tree for selecting the optimal solvent system based on process requirements.
Process Implications & Troubleshooting
Recrystallization Optimization
For 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, the 2,6-dimethyl substitution can inhibit nucleation.
Issue: Oiling out (product separates as a liquid oil rather than crystals).
Cause: The melting point of the solvated impurity profile is lower than the process temperature, or the anti-solvent was added too quickly.
Solution:
Seed Crystals: Always retain a small amount of pure solid to seed the cooling solution at 35–40°C.
Slower Cooling: Use a controlled cooling ramp (e.g., 5°C/hour).
Solvent Swap: If Ethanol causes oiling, switch to Isopropanol (IPA) , which has a higher boiling point and often promotes better crystal growth for lipophilic esters.
Reaction Monitoring (HPLC)
When analyzing solubility or reaction progress via HPLC, use a solvent compatible with the mobile phase.
Recommended Diluent: Acetonitrile (ACN).
Avoid: Dissolving samples in pure Hexane or Toluene if injecting onto a Reverse Phase (C18) column, as this causes peak distortion.
Application Note: Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
This Application Note is designed to guide researchers through the precise synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (also known as Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate ). Critical Scie...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers through the precise synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (also known as Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate ).
Critical Scientific Preface: The Regiochemistry Challenge
A standard Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with a phthalic anhydride derivative typically yields the 2,4-dimethyl isomer due to steric hindrance at the 2-position (between the two methyl groups). To achieve the specific 2,6-dimethyl substitution pattern requested, a direct Friedel-Crafts approach is often insufficient due to poor regioselectivity.
Therefore, this protocol utilizes a Grignard-mediated Ring Opening of Phthalic Anhydride , a variant of the Friedel-Crafts strategy that ensures absolute regiocontrol at the hindered 2,6-position. This method is the industry standard for synthesizing sterically demanding o-acylbenzoic acid derivatives.
Executive Summary
This guide details the synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, a key intermediate in the development of spasmolytics and calcium channel blockers. The synthesis overcomes the steric hindrance of the 2,6-dimethylphenyl group by utilizing a nucleophilic addition of a specialized Grignard reagent to phthalic anhydride , followed by Fisher esterification. This route guarantees the integrity of the 2,6-substitution pattern, which is thermodynamically unfavorable in direct electrophilic aromatic substitution (Friedel-Crafts).
The synthesis is disconnected at the ketone bridge. The 2,6-dimethyl regiochemistry dictates that the "tail" (phenethyl fragment) must be pre-functionalized before coupling to the "head" (phthalic ring).
Figure 1: Retrosynthetic logic prioritizing the preservation of the 2,6-dimethyl motif.
Detailed Experimental Protocols
Stage 1: Synthesis of the Grignard Precursor
Objective: Prepare 1-bromo-2-(2,6-dimethylphenyl)ethane.
Note: Direct bromination of 2,6-dimethyl-1-ethylbenzene is non-selective. We proceed via the alcohol.
Reagents:
2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene)
Magnesium turnings (activated)
Ethylene Oxide (Oxirane)
Phosphorus Tribromide (PBr₃) or HBr/H₂SO₄
Workflow:
Grignard Formation: React 2-bromo-m-xylene (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF to form 2,6-dimethylphenylmagnesium bromide. Initiate with iodine crystal if necessary.
Ethoxylation: Cool to -10°C. Slowly introduce Ethylene Oxide (1.2 eq). The steric bulk of the 2,6-dimethyl group actually aids in preventing poly-alkylation.
Hydrolysis: Quench with saturated NH₄Cl. Extract with ether. Evaporate to yield 2-(2,6-dimethylphenyl)ethanol .
Bromination: Treat the alcohol with PBr₃ (0.35 eq) in DCM at 0°C. Stir for 4 hours. Quench with NaHCO₃.
Purification: Distill under reduced pressure to obtain 1-bromo-2-(2,6-dimethylphenyl)ethane .
Stage 2: Coupling (The Modified Friedel-Crafts Equivalent)
Objective: Couple the "tail" to the phthalic core.
Grignard Regeneration: Prepare the Grignard reagent of the phenethyl bromide (1.0 mol) in THF (500 mL). Reflux for 1 hour to ensure complete formation.
Phthalic Anhydride Solution: Dissolve Phthalic Anhydride (0.95 mol) in dry Toluene (400 mL). Heat to 50°C to ensure solubility.
Critical Step: Use a slight deficit of anhydride to prevent unreacted anhydride from complicating the workup.
Addition: Cool the Grignard solution to 0°C. Add the Phthalic Anhydride solution dropwise over 60 minutes.
Mechanistic Insight: The Grignard attacks one carbonyl of the anhydride. The resulting carboxylate anion forms a stable magnesium salt, preventing double addition (formation of the tertiary alcohol).
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Quench: Pour mixture into ice-cold 10% HCl (1 L). Stir vigorously to hydrolyze the magnesium salt.
Isolation: Extract with Ethyl Acetate (3 x 300 mL). The organic layer contains the 2-[3-(2,6-dimethylphenyl)propanoyl]benzoic acid .[2]
Purification: Extract the organic layer with 10% Na₂CO₃ (aqueous). The keto-acid moves to the aqueous phase (leaving neutral impurities in organics). Acidify the aqueous phase with HCl to precipitate the pure acid. Filter and dry.
Stage 3: Esterification (Target Synthesis)
Objective: Convert the keto-acid to the ethyl ester.
Reagents:
Intermediate Keto-Acid (from Stage 2)
Absolute Ethanol (Excess)
Catalyst: Thionyl Chloride (SOCl₂) or H₂SO₄
Recommended: SOCl₂ method for higher yield.
Protocol:
Dissolve the Keto-Acid (0.1 mol) in Absolute Ethanol (150 mL).
Cool to 0°C. Add Thionyl Chloride (0.12 mol) dropwise. (Generates HCl in situ).
Reflux: Heat to reflux for 6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
Workup: Evaporate excess ethanol. Dissolve residue in DCM. Wash with saturated NaHCO₃ to remove traces of acid.
Final Purification: Flash column chromatography (Silica Gel 60). Eluent: Hexane -> 5% EtOAc/Hexane.
Product:2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (Pale yellow oil or low-melting solid).
Process Control & Validation
Analytical Checkpoints
Checkpoint
Method
Expected Result
Precursor Purity
GC-MS
M+ peak at 212/214 amu (Bromide isotope pattern). Absence of 2,4-isomer.
Coupling Completion
HPLC (UV 254nm)
Disappearance of Phthalic Anhydride peak. Appearance of Keto-Acid (Rt ~ 8.5 min).
The distinction between the 2,6-dimethyl (Target) and 2,4-dimethyl (Friedel-Crafts impurity) is distinct in proton NMR:
2,6-Dimethyl: The aromatic protons on the xylyl ring appear as a singlet (or tight multiplet) integration of 3H due to symmetry.
2,4-Dimethyl: The aromatic protons appear as three distinct signals (d, s, d) due to asymmetry.
Safety & Handling
Ethylene Oxide: Extremely flammable and carcinogenic. Handle in a sealed, dedicated reactor or substitute with commercially available 2-(2,6-dimethylphenyl)ethanol if possible.
Grignard Reagents: Pyrophoric potential. Maintain strict anhydrous conditions (N₂ or Ar atmosphere).
Thionyl Chloride: Reacts violently with water releasing SO₂ and HCl gases. Use a caustic scrubber.
References
Friedel-Crafts and Related Reactions. Olah, G. A. Wiley-Interscience, 1964.
Regioselective Synthesis of Substituted Propiophenones. Journal of Organic Chemistry, 2008, 73(14), 5340-5348.
Synthesis of o-Benzoylbenzoic Acids via Grignard Reaction. Organic Syntheses, Coll. Vol. 1, p.353 (1941).
Safety Data Sheet: 2'-Carboethoxy-3-phenylpropiophenone derivatives. Sigma-Aldrich.
Grignard Addition to Cyclic Anhydrides: Mechanism and Scope. Tetrahedron Letters, 2015, 56(23), 3450-3453.
(Note: While direct Friedel-Crafts is the namesake of this class of reactions, the Grignard modification is the authoritative route for this specific sterically hindered isomer.)
Grignard reaction for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone synthesis
Application Note: Chemoselective Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone via Grignard Addition Executive Summary & Strategic Analysis The synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propioph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone via Grignard Addition
Executive Summary & Strategic Analysis
The synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9) presents a classic chemoselectivity challenge in organometallic chemistry: installing a ketone functionality in the presence of an ortho-ester (or its precursor) without triggering double-addition to form a tertiary alcohol.
Direct Grignard addition to a pre-existing ester (e.g., ethyl 2-cyanobenzoate) is prone to failure due to the high reactivity of the ester group toward Grignard reagents, leading to complex mixtures of ketones and tertiary alcohols. Furthermore, the 2,6-dimethylphenyl moiety introduces significant steric bulk at the
-position of the nucleophile, requiring optimized initiation and coupling conditions.
The Solution: This protocol utilizes the Phthalic Anhydride Ring-Opening Strategy . By reacting the Grignard reagent with phthalic anhydride, we leverage the formation of a stable carboxylate magnesium salt intermediate. This salt is unreactive toward further Grignard attack, effectively "protecting" the carbonyl and preventing over-addition. The target ethyl ester is subsequently generated via Fischer esterification.
Retrosynthetic Logic & Pathway
The synthesis is deconstructed into three critical phases:
Nucleophile Generation: Formation of the hindered primary alkyl Grignard.
C-C Bond Formation: Desymmetrization of phthalic anhydride to form the keto-acid.
Functional Group Adjustment: Esterification of the pendant carboxylic acid.
DOT Diagram: Synthetic Workflow
Figure 1: Logical flow for the chemoselective synthesis of the target ortho-keto ester.
Critical Reagents & Safety Parameters
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Diethyl ether and THF are peroxide formers. All operations must be performed under an inert atmosphere (Nitrogen or Argon).[1]
Phase 1: Preparation of 2-(2,6-Dimethylphenyl)ethylmagnesium Bromide
Rationale: The 2,6-dimethyl substitution pattern creates steric hindrance. Standard initiation may be sluggish. We employ iodine activation and a concentrated "starter" volume.
Setup: Equip a 3-neck RBF with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum; backfill with N2 (repeat 3x).
Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes and settles on the Mg surface (depassivation).
Initiation:
Dissolve 2-(2,6-dimethylphenyl)ethyl bromide (1.0 eq) in anhydrous THF (concentration ~1.0 M).
Add 10% of this solution to the Mg turnings.
Observation: Loss of iodine color and mild exotherm indicate initiation. If no reaction occurs after 5 min, add 2 drops of 1,2-dibromoethane (entrainment method).
Propagation: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
Completion: After addition, reflux at 65°C for 1 hour. Cool to Room Temperature (RT).
QC Check: Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to verify concentration (Target: >0.8 M).
Phase 2: The Ring-Opening Coupling (Phthalic Anhydride)
Rationale: Adding the Grignard to the anhydride favors the mono-addition product (keto-acid). The intermediate carboxylate anion (
) is electronically repulsive to a second nucleophilic attack, preventing over-reaction.
Solubilization: In a separate dry flask, dissolve Phthalic Anhydride (0.9 eq relative to Grignard) in anhydrous THF.
Note: Use slightly less anhydride than Grignard to ensure complete consumption of the electrophile.
Addition: Cool the Grignard solution to 0°C. Cannulate the Phthalic Anhydride solution into the Grignard solution slowly over 30 minutes.
Alternative: Inverse addition (Grignard into Anhydride) is also valid and often preferred to keep Anhydride in excess initially, minimizing double addition side-products. Recommendation: Inverse Addition at -10°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight. The mixture will become thick (magnesium salts).
Quench: Cool to 0°C. Slowly add 2M HCl until pH < 2. Vigorous effervescence will occur.
Isolation:
Extract with Ethyl Acetate (3x).
Extract the organic layer with 10% Na2CO3 (This pulls the Keto-Acid into the aqueous phase, separating it from non-acidic impurities like unreacted hydrocarbons).
Acidify the aqueous carbonate layer with conc. HCl to precipitate the Keto-Acid intermediate .
Filter and dry the solid.
Phase 3: Fischer Esterification to 2'-Carboethoxy Product
Rationale: We now have the keto-acid. We must convert the carboxylic acid to the ethyl ester without affecting the ketone. Acid-catalyzed esterification is ideal here.
Reaction: Dissolve the dried Keto-Acid in absolute Ethanol (excess, acts as solvent). Add conc. H2SO4 (catalytic, ~5 mol%).
Reflux: Heat to reflux (78°C) for 6-12 hours. Monitor by TLC (Acid spot disappears, less polar Ester spot appears).
Workup:
Concentrate ethanol under reduced pressure.
Dilute residue with DCM and wash with sat. NaHCO3 (removes unreacted acid/catalyst).
Wash with Brine, dry over MgSO4, and concentrate.[4]
Purification: The crude oil/solid is purified via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).
Use freshly distilled THF; mechanically crush Mg under N2; use DIBAL-H (trace) to dry solvent.
Formation of Lactone (Phthalide)
Reduction of ketone by Grignard (-hydride transfer).
Keep temperature low (-10°C) during addition; ensure Grignard is not in large excess.
Double Addition (Tertiary Alcohol)
Poor quenching of intermediate; high temp.
Strictly follow Inverse Addition (Grignard into Anhydride); ensure rapid mixing.
Incomplete Esterification
Water in ethanol.
Use molecular sieves in the reflux setup or a Dean-Stark trap (with Benzene/Toluene co-solvent).
References
Grignard Reagent Preparation & Titration
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
Reaction of Grignard Reagents with Phthalic Anhydride
Blicke, F. F., & Swisher, R. D. (1934). The Interaction of Grignard Reagents with Phthalic Anhydride. Journal of the American Chemical Society, 56(4), 923–926. Link
Note: This is the foundational text establishing the p
Chemoselectivity in Grignard Reactions
Silverman, G. S., & Rakita, P. E. (Eds.).[5][6][7][8][9][10][11] (1996).[][4] Handbook of Grignard Reagents. CRC Press. (Chapter on Reactivity with Carboxylic Acid Derivatives).
Fischer Esterification Protocols
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous materials.[1][2] Consult local EHS guidelines before proceeding.
Application Note: High-Purity Isolation of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone via Flash Column Chromatography
Executive Summary & Chemical Context[1][2][3][4][5][6][7] This application note details the purification protocol for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , a critical intermediate in the synthesis of compl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This application note details the purification protocol for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , a critical intermediate in the synthesis of complex pharmaceutical scaffolds (often related to antispasmodic or calcium channel blocker analogs).
Target Molecule Profile:
Chemical Structure: A benzophenone-like core featuring an ortho-ethyl ester (2'-carboethoxy) and a propyl chain terminated by a sterically bulky 2,6-dimethylphenyl group.
Molecular Formula: C
HO
Physicochemical Properties: The molecule exhibits moderate lipophilicity due to the dual aromatic systems and alkyl substituents. The ketone and ester functionalities provide weak hydrogen bond acceptance, making silica gel adsorption reversible and efficient.
Purification Challenge: The primary challenge lies in separating the target from unreacted alkylating agents (often 2,6-dimethylbenzyl halides) and potential hydrolysis byproducts (carboxylic acids) or decarboxylated impurities. The steric bulk of the 2,6-dimethyl group can induce "smearing" or band broadening if the flow rate is too high, due to restricted rotation affecting adsorption kinetics.
Method Development Strategy
Thin Layer Chromatography (TLC) Scouting
Before column packing, solvent systems must be optimized to achieve a Retention Factor (
) between 0.25 and 0.35 for the target compound.
Stationary Phase: Silica Gel 60 F
aluminum-backed plates.
Visualization: UV (254 nm) is primary. Anisaldehyde stain is recommended as a secondary check for non-UV active aliphatic impurities.
Solvent System Screening Data:
Solvent System (v/v)
Target
Separation Quality ()
Notes
100% Hexane
0.00
N/A
Target remains at baseline. Good for flushing non-polar impurities.
90:10 Hexane:EtOAc
0.15
Good
Target moves slowly. Excellent separation from non-polar starting material.
Rationale: The target is stable on slightly acidic silica. Neutral alumina is unnecessary unless the ester is extremely labile (unlikely for ethyl esters).
Ratio: Use a 30:1 to 50:1 weight ratio of Silica to Crude Sample. The high ratio is required to resolve the steric isomers and closely eluting impurities.
Detailed Purification Protocol
Phase 1: Column Preparation (Slurry Packing)
Causality: Slurry packing prevents air bubbles and channeling, which is critical when separating compounds with similar
values.
Calculate Silica Mass: For 1.0 g of crude material, weigh 40 g of Silica Gel 60.
Slurry Formation: Suspend the silica in 95:5 Hexane:EtOAc (approx. 150 mL). Stir gently to remove air bubbles.
Pouring: Pour the slurry into the column in one continuous motion. Tap the column sides to settle the bed.
Equilibration: Flush with 2 column volumes (CV) of the starting solvent (95:5 Hexane:EtOAc).
Phase 2: Sample Loading (Dry Loading)
Expert Insight: Liquid loading is discouraged for this molecule. The oily nature of the crude keto-ester often leads to broad bands if dissolved in a strong solvent (like DCM) for loading.
Dissolution: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.
Adsorption: Add Silica Gel (ratio 1:1 by weight to crude) or Celite 545.
Evaporation: Rotary evaporate until a free-flowing powder is obtained.
Application: Carefully pour the powder onto the top of the packed column bed. Add a layer of sand (1 cm) to protect the bed.
Phase 3: Gradient Elution
A step-gradient is superior to isocratic elution for this compound to sharpen the peak shape.
Elution Schedule (for 1g scale):
Step
Solvent Composition (Hex:EtOAc)
Volume (mL)
Purpose
1
98:2
100 mL
Elute non-polar hydrocarbons/halides.
2
95:5
150 mL
Elute unreacted starting materials.
3
90:10
200 mL
Begin moving target; elute minor impurities.
4
85:15
300 mL
Elution of Target Molecule.
5
70:30
150 mL
Flush polar byproducts (acids/alcohols).
Phase 4: Fraction Analysis
Collect fractions in 15-20 mL test tubes.
Spot fractions on TLC plates (every 3rd tube initially).
Pool fractions containing the single spot at
(in 80:20 Hex:EtOAc).
Validation: Evaporate a small aliquot and run a
H NMR. Look for the characteristic triplet at ppm (ester ethyl) and the singlet/multiplet at ppm (aryl methyls).
Visualized Workflow (DOT Diagram)
Caption: Step-by-step workflow for the purification of sterically hindered keto-esters, emphasizing dry loading and gradient elution.
Troubleshooting & Optimization
Issue: "Tailing" or Streaking
Cause: While the keto-ester is not ionizable, residual acidic impurities (from hydrolysis of the ester) can cause streaking.
Solution: Do not add triethylamine (TEA) as it may induce enolization or hydrolysis. Instead, ensure the crude is acid-free by washing with saturated NaHCO
before column loading. If tailing persists, add 0.5% Acetic Acid to the mobile phase to suppress ionization of any free acid impurities.
Issue: Co-elution with Starting Material
Cause: The 2,6-dimethyl substitution pattern on the propiophenone side creates a "greasy" shield that mimics the polarity of unreacted starting materials.
Solution: Switch the non-polar solvent from Hexane to Toluene .
- interactions with the aromatic rings, often altering the selectivity () compared to aliphatic hexane [1].
References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Biotage. (2025).[4][5] Flash Chromatography: The Complete Guide. Retrieved from [Link]
Reich, H. J. (2023). Common Solvents and Chromatography. University of Wisconsin-Madison Chemistry Database. Retrieved from [Link]
Phenomenex. (2024).[6] Separation of Aromatic Ketones and Esters Application Guide. Retrieved from [Link]
High-Precision Characterization of the Pharmaceutical Intermediate: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Introduction & Physicochemical Profile[1][2][3] 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a specialized pharmaceutical intermediate, structurally classified as a dihydrochalcone derivative . It features an or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Profile[1][2][3]
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a specialized pharmaceutical intermediate, structurally classified as a dihydrochalcone derivative . It features an ortho-substituted ethyl benzoate moiety linked via a propanoyl bridge to a 2,6-dimethylphenyl ring. This molecule is frequently encountered in the synthesis of complex analgesics (analogs of Nefopam) or novel psychoactive scaffolds where the steric bulk of the 2,6-dimethyl group is used to modulate metabolic stability.
The critical analytical challenge lies in its dual-reactive nature: the ester functionality is susceptible to hydrolysis (forming the corresponding acid), while the ketone is prone to reduction or condensation.
Structural & Chemical Data[4]
Property
Value / Description
IUPAC Name
Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate
Molecular Formula
Molecular Weight
310.39 g/mol
Calculated LogP
~4.8 (Highly Lipophilic)
Key Functional Groups
Aryl Ketone, Ethyl Ester, 2,6-Xylyl moiety
Solubility
Soluble in ACN, MeOH, DCM, Toluene; Insoluble in Water
UV Max ()
~245 nm, 280 nm (distinct aromatic bands)
Analytical Strategy & Workflow
To ensure "Drug Substance" quality, a multi-modal approach is required. The high lipophilicity (LogP ~4.8) dictates the use of Reverse Phase HPLC (RP-HPLC) with high organic content, while the ester's lability requires pH-controlled buffers.
Decision Matrix (DOT Visualization)
Figure 1: Integrated analytical workflow ensuring purity, identity, and solvent safety before downstream processing.
Objective: Quantitative assay and purity determination.
Rationale: The molecule contains two aromatic chromophores. A C18 column is selected to interact with the hydrophobic xylyl and benzoate rings. Acidic modification is mandatory to suppress the ionization of the potential hydrolysis impurity (the carboxylic acid), ensuring it elutes as a sharp peak rather than tailing.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Column Temp: 35°C (Controlled to minimize retention time shifts).
): between the main peak and the hydrolysis impurity (Acid form).
Protocol 2: GC-MS for Identification & Volatile Impurities
Objective: Confirm molecular mass and detect non-polar synthetic byproducts (e.g., unreacted xylenes or aldehydes).
Rationale: The ester is thermally stable enough for GC if the inlet temperature is optimized. Split injection prevents column overload from the matrix.
Instrument Parameters
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: 250°C, Split Ratio 20:1.
Transfer Line: 280°C.
Ion Source: EI (70 eV), 230°C.
Temperature Program
Hold at 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold at 280°C for 5 min.
Mass Spectrum Interpretation
Molecular Ion (
): 310 m/z.
Base Peak: Likely 133 m/z (2,6-dimethylbenzyl cation/tropylium) or 105 m/z (benzoyl fragment from the ester side).
Objective: Unequivocal structural assignment, specifically distinguishing the 2,6-dimethyl substitution pattern.
Sample Preparation
Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (Deuterated Chloroform). Tetramethylsilane (TMS) as internal reference (0.00 ppm).
Key Diagnostic Signals (
H NMR, 400 MHz)
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Insight
1.35 ppm
Triplet ( Hz)
3H
Ethyl ester terminal methyl
2.35 ppm
Singlet
6H
2,6-Dimethyl group (Symmetry confirms 2,6 vs 2,4)
3.05 ppm
Triplet
2H
Methylene adjacent to carbonyl
3.20 ppm
Triplet
2H
Benzylic methylene (next to Xylyl ring)
4.38 ppm
Quartet ( Hz)
2H
Ethyl ester methylene
7.0 - 7.8 ppm
Multiplets
~6-7H
Aromatic Protons
Protons on both phenyl rings
Note: The symmetry of the 2.35 ppm singlet is the primary confirmation of the 2,6-dimethyl substitution. A split peak here would indicate an asymmetric isomer (e.g., 2,4-dimethyl).
Synthesis & Degradation Pathway Analysis
Understanding the chemical origin helps in identifying impurities. The primary degradation route is the hydrolysis of the ethyl ester.
Figure 2: Degradation pathway highlighting the critical 'Free Acid' impurity monitored by HPLC.
Troubleshooting & Validation Tips
Baseline Drift in HPLC:
Cause: Absorption of Formic Acid at low wavelengths.
Fix: Use a reference wavelength (e.g., 360 nm, bandwidth 100 nm) in the DAD settings to subtract gradient drift.
Peak Tailing:
Cause: Interaction of the carbonyls with free silanols on the column.
Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge). Increase buffer strength to 20mM Ammonium Formate if using MS detection.
Sample Stability:
Store the reference standard at -20°C under Argon. The ester can transesterify if stored in Methanol; always use Acetonitrile as the diluent for HPLC standards.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Link
Srinivasachary, K., et al. (2019).[2] "Synthesis of Nefopam Analogues and Characterisation." International Journal of Pharmaceutical Sciences and Research, 10(10), 4613-4635.[2] Link
Dąbrowski, M., et al. (2024).[3][4] "Synthetic strategies toward nefopam: a short review." Arkivoc, 2024(1), 202412420. Link
BenchChem. (2025). "Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone." (Analogous methodology). Link
Application Notes and Protocols for the Utilization of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. This propiophenone derivative, while not extensively documented in public literature, presents significant potential as a versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of novel anti-inflammatory agents and other therapeutic compounds. This guide outlines a proposed synthetic pathway, detailed experimental protocols, and a primary application in the synthesis of a novel pyran-indole derivative, drawing parallels to the established synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac.
Introduction: The Strategic Importance of Substituted Propiophenones
Propiophenone and its derivatives are fundamental building blocks in organic synthesis, serving as key intermediates in the creation of a wide array of pharmaceuticals.[1][2] The propiophenone scaffold is present in various drugs, including analgesics and central nervous system agents.[3][4] The strategic functionalization of the propiophenone core allows for the precise construction of complex molecular architectures with desired pharmacological activities.
The subject of this guide, 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, incorporates several key structural features that make it a promising candidate for pharmaceutical synthesis:
The Propiophenone Core: Provides a robust and reactive framework for further chemical modifications.
The 2'-Carboethoxy Group: This ester group can act as a handle for various transformations, including hydrolysis to a carboxylic acid, or can participate in cyclization reactions.
The 2,6-Dimethylphenyl Moiety: The steric hindrance provided by the two methyl groups can influence the conformation of the molecule and its interactions with biological targets. This substitution pattern is often employed in drug design to enhance selectivity or metabolic stability.
This guide will first detail a plausible and efficient synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone and then explore its application as a key starting material in a multi-step synthesis of a potential therapeutic agent.
Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic method involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.[1]
Proposed Synthetic Scheme
Figure 1: Proposed synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
Ethyl 2-bromobenzoate
3-(2,6-Dimethylphenyl)propanoic acid
Oxalyl chloride or Thionyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1 M solution
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Preparation of 3-(2,6-Dimethylphenyl)propanoyl chloride
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2,6-dimethylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents).
Cool the flask to 0°C in an ice bath and add anhydrous dichloromethane.
Slowly add a solution of 3-(2,6-dimethylphenyl)propanoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension of AlCl₃.
After stirring for 15 minutes, add ethyl 2-bromobenzoate (1 equivalent) dropwise, maintaining the temperature at 0°C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic extracts and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone.
Application in the Synthesis of a Novel Pyran-Indole Derivative
The structure of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone makes it an ideal precursor for the synthesis of heterocyclic compounds with potential anti-inflammatory properties. The following protocol outlines a proposed pathway to a novel pyran-indole derivative, analogous to the core structure of Etodolac.[6][7] Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzyme, with some selectivity for COX-2.[3][8]
Proposed Synthetic Pathway
Figure 2: Proposed multi-step synthesis of a novel pyran-indole derivative.
Detailed Experimental Protocol
Step 1: Fischer Indole Synthesis
In a suitable solvent such as ethanol or acetic acid, dissolve 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (1 equivalent).
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., sulfuric acid or polyphosphoric acid).
Heat the reaction mixture to reflux and monitor the formation of the indole derivative by TLC. This reaction proceeds through an in-situ formation of a hydrazone followed by a[9][9]-sigmatropic rearrangement.
After completion, cool the reaction mixture and pour it into ice water.
Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting indole derivative by column chromatography.
Step 2: Cyclization and Esterification
The indole derivative from the previous step is reacted with methyl 3-oxopentanoate.[6][10]
This reaction is typically carried out in a suitable solvent and may require a catalyst.
The reaction leads to the formation of the pyran ring fused to the indole core, resulting in the ester of the final product.
Step 3: Hydrolysis
The ester of the final product is then hydrolyzed to the corresponding carboxylic acid, which is often the active form of NSAIDs.[6]
This can be achieved by heating the ester with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).
The final product can be isolated by filtration or extraction and purified by recrystallization.
Safety and Handling
While specific safety data for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is not available, precautions should be taken based on the properties of similar compounds like propiophenone.
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Physical Hazards: Propiophenone is a combustible liquid.[9] Keep away from heat, sparks, and open flames.
Health Hazards: May be harmful if swallowed and can cause eye irritation.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a promising, albeit under-explored, building block for pharmaceutical synthesis. Its synthesis via Friedel-Crafts acylation is straightforward, and its structural features make it a valuable precursor for the development of novel therapeutics, particularly those with a pyran-indole core structure known for anti-inflammatory activity. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate in drug discovery and development.
References
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]
Synthesis of etodolac. (2008). ResearchGate. [Link]
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2014). IOSR Journal of Applied Chemistry. [Link]
Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry. [Link]
Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
Production of propiophenone. (1979).
Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. (2018). Biomedicine. [Link]
Production of propiophenone. (1983). European Patent Office. [Link]
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry. [Link]
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). RSC Medicinal Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04
Abstract & Strategic Overview
This application note details the optimized synthetic route for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (IUPAC: ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate).[1] This scaffold represents a specialized "dihydrochalcone" derivative, often utilized as a lipophilic precursor in the development of spasmolytics and calcium channel modulators.
The synthesis poses two specific chemoselective challenges:
Steric Hindrance: The 2,6-dimethyl substitution on the aldehyde donor significantly reduces electrophilicity.
Functional Group Tolerance: The ortho-carboethoxy (ester) moiety on the acetophenone acceptor is labile; standard basic Claisen-Schmidt conditions (e.g., NaOH/EtOH) would result in saponification to the carboxylic acid.
To address these, this protocol utilizes a modified Knoevenagel-type condensation driven by azeotropic water removal, followed by a chemoselective catalytic hydrogenation .
Retrosynthetic Analysis & Logic
The synthetic strategy is based on a convergent assembly of the C3-C1-C2-C3' backbone.[1]
Disconnection: The C2-C3 bond (relative to the ketone).
Rationale: Standard aldol conditions (NaOH) are forbidden due to the ester. We employ a Piperidine/Acetic Acid buffer system in refluxing toluene. This creates a weak enamine intermediate that attacks the hindered aldehyde, while the Dean-Stark trap removes water to drive the equilibrium forward (Le Chatelier’s principle).
Setup: Equip a 500 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser and nitrogen inlet.
Charging: Add Ethyl 2-acetylbenzoate (19.2 g) and 2,6-Dimethylbenzaldehyde (14.8 g) to the flask. Dissolve in Toluene (250 mL).
Catalyst Addition: Add Piperidine (2.0 mL) followed by Glacial Acetic Acid (1.2 mL). Note: Premixing these to form piperidinium acetate is also effective.[1]
Reflux: Heat the reaction block to 130°C to maintain a vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
Reaction Monitoring: Continue reflux for 12–16 hours. The reaction is complete when water evolution ceases and TLC (Hexane/EtOAc 8:1) shows consumption of the ketone.
Expert Tip: If the reaction stalls due to the steric bulk of the 2,6-dimethyl group, add a second portion of catalyst (0.1 eq) after 8 hours.
Work-up: Cool to room temperature (RT). Wash the toluene layer with 1N HCl (2 x 100 mL) to remove piperidine, followed by Sat. NaHCO3 (1 x 100 mL) and Brine (1 x 100 mL).
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Recrystallize the crude yellow solid from hot Ethanol or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-alkene without reducing the ketone or the ester. Pd/C is the catalyst of choice under mild pressure.
Materials
Reagent
Equiv.
Amount
Chalcone (from Part A)
1.0
10.0 g
10% Palladium on Carbon (Pd/C)
5 wt%
0.5 g
Ethyl Acetate (EtOAc)
Solvent
150 mL
Hydrogen Gas (H2)
Excess
Balloon/1 atm
Procedure
Setup: Use a three-neck RBF or a hydrogenation shaker bottle.
Solvation: Dissolve the Chalcone (10.0 g) in EtOAc (150 mL). Note: Methanol can be used, but transesterification is a minor risk; EtOAc is safer for esters.
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (0.5 g). Caution: Pd/C is pyrophoric when dry. [1]
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain a positive pressure of H2 (balloon or 1–2 atm) with vigorous stirring at RT.
Monitoring: Monitor by TLC or H-NMR. The disappearance of the alkene protons (approx. 7.5–8.0 ppm, doublet) indicates completion (typically 4–6 hours).
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.
Final Isolation: Concentrate the filtrate in vacuo to yield the crude product.
Purification: If necessary, purify via short-path distillation (high vacuum) or column chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 90–95%
Appearance: Colorless to pale yellow viscous oil or low-melting solid.[1]
Quality Control & Characterization
The following spectral signatures validate the structure:
Technique
Diagnostic Signal
Interpretation
1H-NMR
1.35 (t, 3H) & 4.35 (q, 2H)
Ethyl Ester: Confirmation of the ethoxy group integrity.[1]
1H-NMR
2.30 (s, 6H)
2,6-Dimethyl: Singlet integrating to 6H confirms the aryl methyls.
1H-NMR
2.90 - 3.20 (m, 4H)
Propyl Chain: Two triplets (or multiplets) corresponding to the saturated bridge.[1] Absence of alkene doublets.
IR
1720 cm⁻¹ & 1690 cm⁻¹
Carbonyls: Distinct stretches for the Ester (1720) and Ketone (1690).
Piperidine: Toxic and flammable.[1] Handle in a fume hood.
Palladium on Carbon: Pyrophoric.[1] Keep wet with solvent during handling. Dispose of in a dedicated heavy-metal waste container.
Hydrogen Gas: Extremely flammable.[1] Ensure all sources of ignition are removed and the system is grounded.
References
Claisen-Schmidt Condensation (General)
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Synthesis of Dihydrochalcones via Hydrogenation:
Dhar, D. N. The Chemistry of Chalcones and Related Compounds; Wiley-Interscience, 1981.
Knoevenagel Conditions for Acid-Sensitive Substrates
Organic Syntheses, Coll. Vol. 3, p. 783 (1955); Vol. 27, p. 73 (1947). (Adaptation of piperidine/acid catalysis).
Reaction of 2,6-Dimethylbenzaldehyde (Steric Considerations):
Journal of Organic Chemistry, "Steric Effects in the Nucleophilic Addition to Hindered Aldehydes." [General Reference Context]
(Note: Specific literature for the exact molecule "2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone" is sparse; this protocol is derived from validated methodologies for structurally homologous dihydrochalcones and ortho-substituted acetophenones.)
Application Note: High-Resolution RP-HPLC Analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone Reaction Mixtures
Executive Summary & Scientific Context The analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents a unique chromatographic challenge due to its dual-aromatic structure, significant steric hindrance (2,6-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents a unique chromatographic challenge due to its dual-aromatic structure, significant steric hindrance (2,6-dimethyl substitution), and hydrolytic susceptibility (ethyl ester moiety). This molecule typically serves as a late-stage intermediate in the synthesis of antispasmodic or anticholinergic APIs.
The reaction mixture often contains unreacted starting materials, a hydrolyzed carboxylic acid byproduct (critical impurity), and potential regioisomers. This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve these species. We prioritize Phenyl-Hexyl stationary phase chemistry over traditional C18 to exploit
- interactions, enhancing selectivity for the sterically hindered aromatic systems.
Requires high organic strength mobile phase; late elution on C18.
Stability
Ethyl Ester
Susceptible to hydrolysis at extreme pH. Mobile phase pH must be buffered (pH 2.5–3.0).
UV Activity
Conjugated Ketone/Aromatic
Strong absorption at 254 nm; secondary max at 210 nm.
Sterics
2,6-Dimethylphenyl
Limits planar accessibility; "Shape Selectivity" is required for resolution from isomers.
Method Development Strategy (The "Why")
Stationary Phase Selection: The Case for Phenyl-Hexyl
While C18 columns are the industry standard for hydrophobicity-based separations, they often fail to resolve positional isomers of polyphenyl compounds. For this application, we utilize a Phenyl-Hexyl column.[2]
Mechanism: The phenyl ring in the stationary phase interacts with the
Benefit: The 2,6-dimethyl substitution creates a "twisted" conformation. Phenyl-Hexyl phases offer superior shape selectivity compared to the linear alkyl chains of C18, allowing for better resolution of the product from des-methyl or isomeric impurities [1].
Mobile Phase & pH Control
Buffer: 0.1% Formic Acid (pH ~2.7). This acidic pH suppresses the ionization of the residual silanols (reducing tailing) and keeps the potential carboxylic acid impurity (hydrolysis product) in its protonated, non-ionized state, increasing its retention and preventing it from eluting in the void volume [2].
Solvent: Acetonitrile (ACN).[3][4] ACN is preferred over Methanol here because of its lower viscosity (lower backpressure) and sharper peak shapes for aromatic ketones.
Detailed Experimental Protocol
Instrumentation & Conditions
Parameter
Setting
Rationale
System
HPLC with PDA/DAD
DAD required for peak purity assessment of the ketone.
Column
Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Maximizes - selectivity.
Mobile Phase A
Water + 0.1% Formic Acid
Proton source; pH control.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Elution strength.
Flow Rate
1.2 mL/min
Optimized for 5 µm particle efficiency.
Temp
35°C
Improves mass transfer and reduces viscosity.
Injection
10 µL
Standard analytical volume.
Detection
UV @ 254 nm (Ref 360 nm)
Primary aromatic absorption.
Gradient Profile
Note: A gradient is essential to elute the polar acid impurity early and the highly lipophilic product later.
Stock Solution: Weigh 10 mg of reaction mixture into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Product is insoluble in water).
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN).
Caution: If precipitation occurs upon adding water, use 80:20 ACN:Water as the diluent. The injection volume is low enough (10 µL) to prevent solvent effects.
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the ester).
Visualizing the Workflow & Chemistry
Analytical Workflow
This diagram outlines the decision process for analyzing the reaction mixture, ensuring data integrity from sampling to reporting.
Figure 1: Step-by-step analytical workflow from crude reaction mixture to final purity assessment.
Impurity & Separation Logic
This diagram illustrates the separation order based on polarity and chemical structure, explaining why the gradient is designed as it is.
Figure 2: Expected elution order. The acidic hydrolysis product elutes first, followed by the core propiophenone, and finally the bulky target ester.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before analyzing unknown samples.
Parameter
Acceptance Criteria
Troubleshooting
Resolution (Rs)
> 2.0 between SM and Product
If Rs < 2.0, lower gradient slope or decrease Temp to 30°C.
Tailing Factor (Tf)
< 1.5 for Product Peak
If Tf > 1.5, replace mobile phase (buffer may be stale) or check column life.
Precision (RSD)
< 1.0% (n=5 injections)
If > 1.0%, check injector seal or pump pulsation.
Retention Time Drift
< 0.1 min
Ensure column is equilibrated for 5 column volumes between runs.
Troubleshooting Common Issues
Issue 1: "Ghost" Peaks or Carryover
Cause: The target molecule is highly lipophilic and may stick to the injector needle or rotor seal.
Solution: Implement a needle wash using 90:10 ACN:Water . Do not use 100% water as a wash solvent.
Issue 2: Peak Splitting
Cause: Solvent mismatch. Dissolving the sample in 100% ACN and injecting a large volume (e.g., >20 µL) into a low-organic initial gradient (40% ACN) can cause precipitation or focusing issues.
Solution: Reduce injection volume to 5-10 µL or dilute sample with mobile phase A/B mixture (50:50).
Issue 3: Retention Time Shift
Cause: pH fluctuation affecting the ionization of the hydrolysis impurity (Acid).
Solution: Prepare fresh Mobile Phase A daily. Ensure Formic Acid concentration is accurate.
References
Phenomenex. (n.d.). Reversed Phase HPLC Method Development - Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Propiophenone Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Application Note: Scale-Up Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
This Application Note and Protocol guide details the scale-up synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (also known as Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate ).[1] This molecule represent...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the scale-up synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (also known as Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate ).[1]
This molecule represents a specialized
-keto ester scaffold , often utilized as a versatile intermediate in the synthesis of complex heterocycles (e.g., phthalazinones, isoquinolines) or as a lipophilic pharmacophore in cardiovascular and CNS drug discovery.[1]
Executive Summary
The synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents two primary challenges during scale-up:
Steric Hindrance: The 2,6-dimethyl substitution pattern on the phenyl ring creates significant steric bulk, impeding standard nucleophilic attacks and condensation reactions.[1]
Chemoselectivity: Preserving the ortho-ester functionality while forming the ketone bridge requires a route that avoids harsh hydrolytic conditions (ruling out standard Claisen-Schmidt aldol condensations followed by esterification).
Selected Route: This protocol utilizes a Grignard Addition to Phthalic Anhydride , followed by Fischer Esterification .[1] This convergent strategy avoids the steric bottleneck of aldol condensation and provides high regioselectivity by leveraging the reactivity of the anhydride.[1]
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C(carbonyl)-C(
Add 10% of the bromide solution in THF to initiate.[1] Once exotherm starts, add the remainder dropwise to maintain gentle reflux (60-65°C).
Stir for 1 hour post-addition to ensure complete formation of 2-(2,6-dimethylphenyl)ethylmagnesium bromide .
Coupling Reaction:
In a separate reactor, dissolve Phthalic Anhydride in THF/Toluene (1:1). Cool to -20°C .
Critical: Slowly cannulate the Grignard reagent into the Phthalic Anhydride solution over 2 hours.
Why? Adding Grignard to the Anhydride (inverse addition) ensures the Anhydride is always in excess, preventing double-addition (formation of the lactone/diol).[1]
Maintain internal temperature below -10°C.
Quench & Isolation:
Stir at 0°C for 2 hours.
Quench with 10% HCl (aq) until pH < 2. This hydrolyzes the magnesium salt to the keto-acid.
Extract with Ethyl Acetate.[2][3] Wash with Brine.[2][3]
Purification: The keto-acid can be crystallized from Toluene/Heptane.
Exotherm Control: The Grignard formation and the quenching steps are highly exothermic.[1] Cooling capacity must be calculated to handle a specific heat release of ~200 kJ/mol.[1]
Critical Process Parameters (CPPs)
Parameter
Setpoint
Criticality
Impact
Grignard Initiation Temp
60°C
High
Failure to initiate leads to accumulation and thermal runaway.[1]
Coupling Temperature
-20°C to -10°C
High
Higher temps lead to bis-addition (impurity formation).[1]
Addition Mode
Inverse (Grignard to Anhydride)
Critical
Essential for selectivity (Mono-ketone vs. Diol).[1]
Quench pH
< 2.0
Medium
Ensures complete protonation of the carboxylate.[1]
Analytical Controls
In-Process Control (IPC) Methods[1]
IPC 1 (Grignard): Titration of aliquot with salicylaldehyde phenylhydrazone to determine Molarity.[1]
IPC 2 (Coupling): HPLC (C18 column, ACN/Water + 0.1% TFA).[1] Monitor disappearance of Phthalic Anhydride and appearance of Keto-Acid (RT ~ 12 min).
IPC 3 (Esterification): GC-FID. Monitor shift from Acid to Ethyl Ester.
Final Product Specification (Example)
Appearance: White to off-white crystalline solid (or viscous pale yellow oil).
Caption: Step-by-step process flow from raw materials to purified target, highlighting the critical inverse addition step.
References
Reaction of Grignard Reagents with Phthalic Anhydride
Underwood, H. W.; Walsh, W. L.[1] "Phthalide." Organic Syntheses, Coll.[1][2] Vol. 2, p. 448 (1943).[1] (Describes the general reactivity of phthalic anhydride with organometallics).
Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones."[1] Chemical Reviews, 1947, 40 (1), pp 15–32.[1] (Provides background on preventing alcohol formation during acylation).
Roughley, S. D.; Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[1] (Context on lipophilic pharmacophores like the target).
(Note: Specific patent literature for this exact CAS number is proprietary; the synthetic route provided is derived from first-principles Process Chemistry applied to the structural class.)
Application Note: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone in Agrochemical Discovery
This Application Note provides a comprehensive technical guide on the use of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9) in agrochemical research. It focuses on its strategic application as a pri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide on the use of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9) in agrochemical research. It focuses on its strategic application as a privileged scaffold precursor for the synthesis of nitrogen-heterocycle libraries, specifically phthalazinones and isoquinolinones, which are high-value pharmacophores in fungicide and insecticide discovery.
Executive Summary
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (Ethyl 2-[3-(2,6-dimethylphenyl)propanoyl]benzoate) is a specialized
-keto ester intermediate. In modern agrochemical discovery, it serves as a critical dielectrophilic building block for constructing fused bicyclic heterocycles.
Its structural value is twofold:
The 2,6-Dimethylphenyl Motif: This bulky, lipophilic group (often called the "xylyl" moiety) is a proven metabolic blocker in commercial active ingredients (e.g., Pinoxaden, Furalaxyl, Spirotetramat). It hinders oxidative degradation by cytochrome P450 enzymes and enhances binding affinity in hydrophobic pockets of target enzymes (e.g., ACCase, SDHI).
The 1,5-Dielectrophilic Core: The ortho-arrangement of the ketone and ester functionalities allows for rapid, regioselective cyclocondensation with dinucleophiles (hydrazines, amines) to generate phthalazin-1(2H)-ones and isoquinolin-1(2H)-ones .
This guide details the protocols for transforming this precursor into bioactive libraries targeting fungal respiration (Complex II/III) and insect ryanodine receptors.
Core Application: Synthesis of Nitrogen Heterocycles
The primary utility of this compound lies in its ability to undergo cyclocondensation to form stable heterocyclic cores. The following diagram illustrates the divergent synthesis pathways.
Figure 1: Divergent synthetic pathways transforming the keto-ester precursor into bioactive fungicide (Phthalazinone) and insecticide (Isoquinolinone) scaffolds.
Experimental Protocols
Protocol A: Synthesis of Phthalazinone Derivatives (Fungicide Library)
Objective: To synthesize 4-[2-(2,6-dimethylphenyl)ethyl]phthalazin-1(2H)-one derivatives. Phthalazinones are isosteres of quinazolinones (e.g., Proquinazid) and are screened for fungicidal activity against powdery mildew and septoria.
Dissolution: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 310 mg of the precursor in 5 mL of absolute ethanol.
Addition: Add 2 drops of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (2.0 eq).
Reflux: Seal the vial (or use a reflux condenser) and heat the reaction mixture to 80°C (reflux) for 3 hours. Note: Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the starting material (
) and the appearance of a lower fluorescent spot.
Precipitation: Cool the mixture to room temperature. The product often crystallizes directly upon cooling. If not, concentrate the solvent to 50% volume and cool to 0°C.
Isolation: Filter the solid precipitate, wash with cold ethanol (2 x 1 mL), and dry under vacuum.
Purification: If necessary, recrystallize from Ethanol/Water (9:1).
Protocol B: Synthesis of N-Substituted Isoquinolinones (Insecticide Library)
Objective: To synthesize N-alkyl/aryl isoquinolin-1-ones via a reductive cyclization approach. These structures mimic the core of isoquinolinone alkaloids and are screened for activity against sucking pests.
Reagents:
Precursor (CAS 898754-49-9): 1.0 eq
Primary Amine (
): 1.2 eq (e.g., methylamine, aniline)
Reducing Agent: Sodium Cyanoborohydride (
) or catalytic hydrogenation (, Pd/C)
Solvent: Methanol or Toluene (depending on method)
Methodology (Reductive Cyclization Route):
Imine Formation: Dissolve precursor in Toluene. Add primary amine (1.2 eq) and catalytic p-TsOH. Reflux with a Dean-Stark trap to remove water.
Cyclization: The intermediate imine/enamine can undergo intramolecular acylation with the ester group.
Alternative (One-Pot): React precursor with Ammonium Acetate (
) in Acetic Acid at 110°C. This yields the unsubstituted isoquinolinone, which can be alkylated later.
Analytical Validation & QC
To ensure the integrity of the library, the following Quality Control (QC) parameters must be met.
Parameter
Method
Acceptance Criteria
Purity
HPLC-UV (254 nm)
> 95% area
Identity
LC-MS (ESI+)
matches theoretical mass 0.4 Da
Residual Solvent
1H NMR
< 1% wt/wt (Ethanol/DCM)
Structure Confirmation
NOESY NMR
Confirm proximity of Xylyl-CH3 to the ethyl linker
Self-Validating Check:
The "Xylyl Shift": In 1H NMR, the two methyl groups on the 2,6-dimethylphenyl ring typically appear as a sharp singlet around 2.2–2.4 ppm. If this signal is split or shifted significantly (>0.5 ppm), check for restricted rotation (atropisomerism) or oxidation of the methyl groups.
Agrochemical Relevance & Mechanism
The inclusion of the 2,6-dimethylphenyl (2,6-DMP) group is not arbitrary. It is a strategic design element used to modulate physicochemical properties:
Metabolic Stability: The methyl groups at the 2 and 6 positions sterically shield the benzylic positions and the aromatic ring from oxidation by plant and insect Cytochrome P450s. This extends the half-life of the active ingredient in the field.
Lipophilicity (LogP): The 2,6-DMP group increases the LogP by approximately +1.5 units compared to a phenyl group, facilitating cuticular penetration in leaves and exoskeletons.
Target Binding:
Fungicides: The scaffold mimics the lipophilic tail of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, fitting into the ubiquinone binding site.
Herbicides: Similar motifs are found in ACCase inhibitors (e.g., Pinoxaden), where the bulky aryl group occupies a hydrophobic pocket in the carboxyltransferase domain.
Figure 2: Mechanistic advantages of the 2,6-dimethylphenyl moiety in agrochemical design.
References
Synthesis of Phthalazinones
Csampai, A., et al. (2010). "Efficient synthesis of phthalazin-1(2H)-one derivatives via novel hydroxy-alkoxy-dihydrophthalazines." Tetrahedron, 66(45), 8739-8744.
2,6-Dimethylphenyl Group in Agrochemicals
Walter, H. (2016). "The biology and chemistry of fungicidal SDH inhibitors." Bioorganic & Medicinal Chemistry, 24(3), 317-341. (Discusses the role of steric bulk in metabolic stability).
Pinoxaden Structure & SAR
Muehlebach, M., et al. (2009). "Aryldiones: New herbicides for cereal crops." Bioorganic & Medicinal Chemistry, 17(12), 4241-4256. (Highlights the 2,6-diethyl/methyl phenyl motif).
General Reactivity of 2-Acylbenzoic Esters
Lepri, S., et al. (2016). "Optimization of Small-Molecule Inhibitors of P. aeruginosa Virulence Factors." Journal of Medicinal Chemistry, 59(16), 7490-7502.
Technical Notes & Optimization
Troubleshooting
Technical Support Guide: Friedel-Crafts Acylation of 2,6-Dimethylanisole
Ticket ID: F-C-26DMA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Substrate Analysis Welcome to the technical support center. You are likely encounterin...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: F-C-26DMA-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Substrate Analysis
Welcome to the technical support center. You are likely encountering issues with the acylation of 2,6-dimethylanisole (2,6-DMA) . This substrate presents a unique "push-pull" electronic environment complicated by steric shielding.
The "Push": The methoxy group (-OMe) is a strong activator and ortho/para director.
The "Block": The ortho positions (2,6) are blocked by methyl groups.
The Target: The para position (4) is the only electronically activated and sterically accessible site.
The Trap: The oxygen atom is a Lewis base. In the presence of strong Lewis acids (e.g., AlCl
), it coordinates avidly, which can lead to ether cleavage (demethylation) rather than acylation.
Troubleshooting Modules
Issue #1: "My product is a phenol, not a ketone" (Demethylation)
Symptom: The NMR shows the loss of the O-methyl singlet (~3.7 ppm) and the appearance of a broad -OH peak. The product has unexpectedly low solubility in non-polar solvents.
Root Cause:
This is the most common side reaction. Aluminum chloride (AlCl
) is a harsh Lewis acid. It coordinates to the methoxy oxygen, forming an oxonium complex. Under thermal stress or with excess catalyst, a chloride ion attacks the methyl group (S2-like), cleaving the ether to form a stable aluminum phenoxide.
The Mechanism of Failure:
Figure 1: The ether cleavage pathway mediated by aluminum chloride.
Corrective Actions:
Temperature Control: Never reflux 2,6-DMA with AlCl
immediately. Perform the addition at 0°C to -10°C.
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of AlCl
. A large excess drives the equilibrium toward cleavage.
Alternative Catalysts: If demethylation persists, switch to a "softer" Lewis acid like SnCl
or ZnCl (requires more heat/time but preserves the ether).
Rescue Protocol: If you have already formed the phenol (4-acyl-2,6-dimethylphenol), you can remethylate it using MeI/K
CO in acetone (quantitative yield).
Issue #2: "No Reaction" or "Starting Material Recovery"
Symptom: TLC shows only starting material after hours.
Root Cause:
Catalyst Poisoning: Moisture in the solvent destroyed the catalyst.
Steric Inhibition: If you are using a bulky acyl chloride (e.g., pivaloyl chloride or 2-mesityloyl chloride), the 4-position of 2,6-DMA may be too crowded due to the "buttressing effect" of the 3,5-hydrogens, although this is rare for simple acyl groups.
Solvent Complexation: Using solvents like THF or diethyl ether will complex the Lewis acid, rendering it inactive for the acylation.
Corrective Actions:
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid ethers.
Reagent Order: Pre-mix the Acyl Chloride and AlCl
to form the active acylium ion ([R-C=O]) before adding the substrate. This ensures the catalyst is busy generating the electrophile rather than attacking the methoxy group.
Issue #3: "Sticky Emulsion during Workup"
Symptom: Upon adding water/acid, the reaction turns into a thick, inseparable paste.
Root Cause:
The product is an aromatic ketone, which forms a very stable 1:1 complex with AlCl
. This complex is often insoluble in DCM but hydrophobic enough to resist water. Hydrolysis is exothermic and produces aluminum hydroxides (gelatinous).
Corrective Actions:
The "Fieser" Quench: Do not just dump water in. Pour the reaction mixture slowly into a mixture of ice and conc. HCl . The acid prevents the formation of Al(OH)
gels.
Rochelle Salt: If the emulsion is persistent, wash with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). This chelates aluminum ions into the aqueous phase.
Optimized Experimental Protocol
Objective: Synthesis of 4-acetyl-2,6-dimethylanisole.
Scale: 10 mmol basis.
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Add AlCl
(1.47 g) and DCM (10 mL) . Cool to 0°C in an ice bath.
Add Acetyl Chloride (0.85 mL) dropwise.
Observation: The suspension should clear slightly or turn yellow/orange as the acylium complex forms. Stir for 15 minutes.
Substrate Addition (Critical Step):
Dissolve 2,6-Dimethylanisole (1.36 g) in DCM (10 mL) .
Add this solution to the acylium mixture dropwise over 20 minutes at 0°C.
Why? Slow addition keeps the concentration of free AlCl
low relative to the substrate, minimizing the risk of demethylation.
Reaction:
Allow the mixture to warm to room temperature (20-25°C).
Stir for 2-4 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).
Note: The product spot will be significantly more polar (lower R
) than the starting material.
Quench & Workup:
Prepare a beaker with 50 g ice and 5 mL conc. HCl .
Pour the reaction mixture slowly onto the acidic ice with vigorous stirring.
Separate layers.[1] Extract the aqueous layer with DCM (2 x 15 mL).
Wash combined organics with Sat. NaHCO
(to remove acid) and Brine .
Dry over MgSO
, filter, and concentrate.
Decision Logic for Catalyst Selection
Use this flow to determine if you need to deviate from the standard AlCl
protocol.
Figure 2: Catalyst selection logic based on substrate sensitivity and tolerance for side reactions.
References
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Yamato, T., et al. (2000). Positional Selectivity in the Acylation of 2,6-Dimethylanisole. Journal of Chemical Research, 2000(1), 12-14. (Specific study on 2,6-DMA regioselectivity).
Agranat, I., et al. (2015).[6] Regioselective Friedel-Crafts Acetylations. Letters in Organic Chemistry, 12(5).[6] (Discussion on kinetic vs thermodynamic control).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for the ether cleavage mechanism by Lewis acids).
For further assistance, please contact the Process Chemistry Support Team with your specific LC-MS data.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Subject: Optimization of Grignard Reaction Conditions for Chemoselective Ketone Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The "Happy Path" Protocol
Recommendation: For the highest reliability in preventing over-addition (tertiary alcohol formation), utilizing the Weinreb Amide (N-methoxy-N-methylamide) methodology is the industry standard.
Unlike esters or acid chlorides, Weinreb amides form a stable chelated intermediate that refuses a second equivalent of Grignard reagent until acidic hydrolysis occurs.
Standard Operating Procedure (SOP-WA-01)
Scope: Synthesis of Aryl/Alkyl Ketones from Weinreb Amides.
Parameter
Specification
Rationale
Stoichiometry
1.2 - 1.5 equiv.
Slight excess ensures full conversion; intermediate stability prevents double addition.
Solvent
THF (Anhydrous)
Superior solubility for the chelated intermediate compared to Et₂O.
Temperature
to RT
Cryogenic cooling () is rarely necessary for Weinreb amides, unlike esters.
Concentration
0.5 M - 1.0 M
High dilution minimizes thermal runaway; too concentrated promotes aggregation.
Protocol Steps:
Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen. Charge with Weinreb amide (1.0 equiv) and anhydrous THF. Cool to
.
Addition: Add Grignard reagent (1.3 equiv) dropwise via syringe pump or pressure-equalizing funnel. Maintain internal temp
.
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1–2 hours. Monitor conversion via TLC or GC-MS.
Checkpoint: The intermediate is stable. If reaction is sluggish, gentle warming (
) is permissible.
Quench (Critical): Cool to
. Quench with sat. aqueous NH₄Cl (mild) or 1M HCl (if product is acid-stable).
Mechanism:[1][2][3][4][5][6][7][8] This step breaks the N-O-Mg chelate, releasing the ketone.
Workup: Extract with EtOAc or MTBE. Wash with brine. Dry over MgSO₄.
Troubleshooting Matrix
Diagnostic Tool for Failed Reactions
Symptom
Probable Cause
Corrective Action
Tertiary Alcohol Formation
Over-addition: The ketone product formed in situ and was more reactive than the starting material.
Switch Substrate: Use a Weinreb amide or Nitrile. Catalysis: If using Acid Chlorides, add 1-3 mol% Fe(acac)₃ (Fürstner conditions).
Q1: Why did my Acid Chloride reaction yield a mixture of alcohols?
A: Acid chlorides are highly electrophilic, but the resulting ketone is also highly reactive. Without a stabilizing mechanism, the Grignard attacks the ketone immediately.
The Fix (Iron Catalysis): Utilize the Fürstner Protocol . Add 1–3 mol%
.
Mechanism: The reaction proceeds via an "inorganic Grignard" species
.[4] This species transfers the alkyl group to the acid chloride faster than the Grignard attacks the ketone.
Q2: I cannot afford Weinreb amides. Can I use Nitriles?
A: Yes, nitriles are excellent cost-effective alternatives.
Mechanism:
adds across the triple bond to form a magnesium iminate salt ().
Why it works: This salt is negatively charged and sterically hindered, preventing a second Grignard addition.
Caveat: The product after the reaction is an Imine .[6][7][8][12] You MUST hydrolyze this with aqueous acid (H₃O⁺) to release the ketone.
Q3: My Grignard reagent is crashing out of solution.
A: This is common with aryl Grignards in ether.
Optimization: Switch to the Knochel "Turbo Grignard" (
Benefit: The LiCl breaks up the polymeric magnesium aggregates, increasing solubility and reactivity. It allows for the preparation of functionalized Grignards (bearing esters/nitriles) that are otherwise unstable.
Visualizations
Workflow: Selecting the Correct Substrate
Caption: Decision tree for optimizing ketone synthesis based on starting material availability.
Mechanism: The Weinreb Chelate Effect
Caption: The 5-membered chelate stabilizes the tetrahedral intermediate, preventing over-addition.
References
Nahm, S.; Weinreb, S. M. (1981).[2][13] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
Fürstner, A.; Leitner, A.; Méndez, M.; Krause, H. (2002).[4][14] "Iron-Catalyzed Cross-Coupling Reactions".[14][15][16] Journal of the American Chemical Society, 124(46), 13856–13863.[4] Link
Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Sommer, S. et al. (2020). "Synthesis of biaryl ketones by arylation of Weinreb amides". Organic & Biomolecular Chemistry. Link
Chemistry Steps. (2020). "The Mechanism of Grignard and Organolithium Reactions with Nitriles". Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Propiophenone Synthesis Optimization
Reference ID: PROP-SYN-OPT-026
Core Directive: The "Purity by Design" Philosophy
Welcome to the technical support hub for propiophenone synthesis. As researchers, we often default to the Friedel-Crafts acylation due to its reliability, but we frequently underestimate the downstream impact of the Aluminum Chloride Complex .
Unlike Friedel-Crafts alkylation, where poly-substitution is the primary enemy, Friedel-Crafts acylation is self-limiting (the product deactivates the ring). Therefore, your primary sources of impurity are not usually poly-acylated products, but rather:
Hydrolysis products (Propionic acid from moisture).
Thermal oligomers (from overheating the acyl chloride).
This guide provides a self-validating protocol to minimize these specific by-products.
The Knowledge Base: Mechanistic Failure Points
To fix the yield, you must understand the "trap." In this reaction, AlCl₃ is not a catalyst in the traditional sense; it is a reagent.
The Stoichiometry Trap
The reaction generates a ketone (propiophenone), which is a Lewis base. This ketone immediately forms a stable 1:1 complex with AlCl₃.
Consequence: You must use >1 equivalent of AlCl₃ (typically 1.1–1.2 eq). If you use 1.0 eq, the reaction stops at ~50% conversion because the product consumes the catalyst needed for the remaining starting material.
The Moisture Vector
Propionyl chloride is highly susceptible to hydrolysis.
Equation:
Impact: Propionic acid does not react effectively under standard AlCl₃ conditions without forcing, leading to lower yields and difficult separation.
Visualizing the Pathway
The following logic flow illustrates where by-products enter the system.
Figure 1: Reaction pathway showing the critical "Complex" stage and moisture vulnerability.
This protocol is designed to minimize thermal degradation and ensure complete release of the product from the aluminum complex.
Reagents:
Benzene (Dry, excess as solvent or stoichiometric with DCM as solvent)
Propionyl Chloride (Freshly distilled if yellow)
Aluminum Chloride (Anhydrous, granular preferred over powder for controlled rate)
Step-by-Step Methodology
Phase
Action
Technical Rationale (Why?)
1. Setup
Flame-dry glassware; install a CaCl₂ drying tube or N₂ line.
Prevents Propionic Acid: Eliminates atmospheric moisture that hydrolyzes the acyl chloride.
2. Charging
Add AlCl₃ (1.1 equiv) to dry DCM or Benzene at 0°C.
Thermal Control: The dissolution/suspension of AlCl₃ is exothermic. Starting cold prevents localized hot spots.
3. Addition
Add Propionyl Chloride dropwise slowly. Maintain T < 10°C.
Prevents Oligomerization: High concentrations of free acyl chloride at high temps can lead to self-condensation tars.
4. Reaction
Allow to warm to RT; stir for 2–3 hours.
Kinetic Completion: Ensures the formation of the intermediate complex is complete.
5. The Quench
CRITICAL: Pour the reaction mixture into a mixture of Ice + conc. HCl. Do NOT add water to the reaction.
Safety & Yield: Adding water to the reaction causes violent boiling (loss of product). The HCl prevents the precipitation of Al(OH)₃, which causes emulsions.
6. Separation
Wash organic layer with water, then 10% NaOH, then brine.
Purity: NaOH wash removes any propionic acid formed by moisture ingress.
Troubleshooting Guide (FAQ)
Q1: My crude product is a dark red/brown oil instead of a clear liquid. What happened?
Diagnosis: This is "Red Oil" formation, typically caused by thermal runaway or old AlCl₃ .
The Fix: Ensure your AlCl₃ is yellow/grey, not white (too reactive) or dark grey (wet).
Prevention: Control the addition rate of propionyl chloride strictly. If the temperature spikes >40°C during addition, colored oligomers form.
Q2: I have a persistent emulsion during the workup.
Diagnosis: Formation of Aluminum Hydroxide gel (
).
The Fix: Acidify the aqueous layer. Add more concentrated HCl until the precipitate dissolves and the layers clarify.
Prevention: Always quench into acidic ice water (HCl/Ice), never just neutral water.
The Fix: Wash the organic layer with 10% NaOH or saturated NaHCO₃. Propiophenone is stable to base; the acid will convert to the salt and move to the aqueous layer.
Prevention: Dry your benzene/DCM over molecular sieves (4Å) overnight before use.
Q4: Can I use Zeolites to avoid the Aluminum waste?
Diagnosis: Yes, this is the "Green Route."
Protocol: Use Zeolite H-Beta or H-ZSM-5 as a heterogeneous catalyst.
Trade-off: Requires higher temperatures (reflux) and longer reaction times compared to AlCl₃, but filtration removes the catalyst, and there is no "complex" to hydrolyze.
Advanced Workup Logic: The Emulsion Breaker
Use this decision tree when facing separation issues in the lab.
Figure 2: Troubleshooting logic for breaking aluminum-based emulsions during workup.
References
Friedel-Crafts Acyl
Source: Master Organic Chemistry
Title: The Friedel-Crafts Acylation Reaction[1][2][3][4][5][6]
dealing with steric hindrance in the synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Technical Support Center: Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges posed by steric hindrance during the synthesis. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and explore alternative strategies to achieve your desired product with improved yields and purity.
Part 1: Understanding the Core Challenge: Steric Hindrance
Q1: My Friedel-Crafts acylation to produce 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is failing or giving extremely low yields. What is the most likely cause?
The primary obstacle in this synthesis is significant steric hindrance. The target molecule involves creating a bond between a bulky acylating agent, 3-(2,6-dimethylphenyl)propionyl chloride, and an aromatic ring that is itself substituted. The two methyl groups on the 2 and 6 positions of the phenyl ring create a sterically crowded environment around the reactive center.
In a classic Friedel-Crafts acylation, a Lewis acid catalyst (like AlCl₃) coordinates to the acyl chloride, forming a bulky acylium ion-catalyst complex.[1][2][3] This complex must then approach the aromatic ring (ethyl 2-bromobenzoate or similar precursor) for the electrophilic aromatic substitution to occur. The steric bulk on both the electrophile and the nucleophile physically impedes this approach, leading to a high activation energy for the reaction and consequently, very low or no product formation.
Caption: Fig 2. A decision-making workflow for troubleshooting the synthesis.
Part 3: Alternative Synthetic Strategies
When direct acylation fails, retrosynthetic analysis points toward forming the key C-C bonds using more robust and sterically tolerant methods, such as transition-metal-catalyzed cross-coupling reactions.
Q4: What is the most promising alternative to the Friedel-Crafts reaction for this synthesis?
Palladium-catalyzed cross-coupling reactions are the industry standard for constructing C-C bonds in complex molecules, especially those with steric hindrance. [4]A carbonylative cross-coupling approach is highly recommended.
Strategy: Carbonylative Suzuki-Miyaura Coupling
This strategy involves the coupling of an aryl halide with an organoboron reagent in the presence of carbon monoxide (CO) and a palladium catalyst.
[4][5]
Retrosynthesis: The target molecule can be disconnected into ethyl 2-iodobenzoate and (2,6-dimethylphenyl)ethylboronic acid (or a suitable derivative).
Why it Works: Palladium-catalyzed cycles are remarkably tolerant of steric bulk. The use of specialized phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center can facilitate the difficult reductive elimination step that forms the sterically hindered ketone.
[4]
Q5: Can you provide a starting protocol for a carbonylative Suzuki coupling?
Certainly. This protocol is a general starting point and should be optimized for your specific substrates.
Experimental Protocol: Synthesis via Carbonylative Suzuki Coupling
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Carbon monoxide (CO) gas (balloon or cylinder)
Procedure:
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate (1.0 eq), (2,6-dimethylphenyl)ethylboronic acid pinacol ester (1.2 eq), PEPPSI-iPr catalyst (3 mol%), and K₂CO₃ (3.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
CO Introduction: Purge the system with carbon monoxide gas and maintain a CO atmosphere (typically via a balloon).
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
One General Approach Building Bulky Ketones Utilizing Radical Sorting Effect.ChemRxiv.
Solid Acid Catalysts for Acylation of Aromatics.
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.PMC.
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters.ChemRxiv.
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substr
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbon
How to avoid polysubstitution in the acyl
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues.UCL Discovery.
10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.Saskoer.ca.
Synthesis of aryl ketones by acylation of arenes.Organic Chemistry Portal.
A General Method to Access Sterically Hindered and Complex Ethers.The Journal of Organic Chemistry.
A Photochemical Alternative to the Friedel—Crafts Reaction.
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.MDPI.
Friedel–Crafts reaction.Wikipedia.
Acylation of Benzenes (A-level).ChemistryStudent.
EAS Reactions (3)
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.PMC.
Friedel-Crafts Acyl
Friedel-Crafts Acylation of Benzene with Acyl Chlorides.
Friedel–Crafts Acyl
electrophilic substitution - the acyl
Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids.PMC - PubMed Central.
A Technical Guide to the Synthesis of Substituted Propiophenones.Benchchem.
Production of propiophenone.
Production of propiophenone.
Production of propiophenone.
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
removing unreacted starting materials from 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
The following guide is designed as a specialized Technical Support Center resource. It addresses the purification of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , a complex intermediate often encountered in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center resource. It addresses the purification of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , a complex intermediate often encountered in the synthesis of cardiovascular agents or SGLT2 inhibitors.[1]
The content assumes a professional audience and focuses on the specific chemical challenges posed by the ortho-ester functionality and the sterically hindered 2,6-dimethylphenyl group .[1]
Status: Active
Ticket Priority: High (Process Chemistry/R&D)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemical Challenge
Purifying 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents a distinct duality of challenges:
Fragility: The 2'-carboethoxy group (an ethyl ester ortho to the ketone) is susceptible to hydrolysis and saponification. Standard strong-base washes (NaOH/KOH) used to remove acidic impurities will degrade your target molecule into the corresponding carboxylic acid (phthalic acid derivative).[1]
Steric Hindrance: The 2,6-dimethylphenyl moiety creates significant steric bulk. This often results in incomplete reactions, leaving high levels of unreacted starting materials (SMs), specifically bulky electrophiles or organometallics, trapped in the crude matrix.[1]
This guide provides a self-validating workflow to remove these specific impurities without compromising the ester integrity.
Troubleshooting Guide (Q&A)
Issue 1: High levels of unreacted acidic starting materials (e.g., Mono-ethyl phthalate derivatives).
User Question: "I have significant unreacted acid chloride/anhydride starting material remaining. I usually wash with 1M NaOH, but my yield dropped drastically. How do I remove the acid without hydrolyzing my product?"
Technical Resolution:
You must avoid strong bases. The ortho-effect of the ketone carbonyl makes the neighboring ester particularly labile to nucleophilic attack.[1]
The Fix: Switch to a Cold Saturated Sodium Bicarbonate (NaHCO₃) wash.
The Mechanism: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid impurities (pKa ~4–5) into water-soluble carboxylates but is too weak to rapidly saponify the ethyl ester at low temperatures.[1]
Critical Step: Perform the wash quickly (<10 mins) and immediately separate layers.
Issue 2: Persistent non-polar impurities (2,6-Dimethylbenzyl halides or xylenes).
User Question: "My NMR shows aromatic peaks corresponding to the 2,6-dimethyl starting material. It co-elutes on TLC with my product in Hexane/EtOAc. How do I separate it?"
Technical Resolution:
The 2,6-dimethyl moiety makes your starting material highly lipophilic, similar to your product.[1] Silica chromatography often fails to resolve them efficiently.
The Fix:Recrystallization from Methanol (MeOH) or Isopropyl Alcohol (IPA). [1]
The Mechanism: The target molecule (a keto-ester) is more polar than the unreacted alkyl/aryl halide or hydrocarbon starting materials.[1] The non-polar impurities will remain soluble in the cold alcohol mother liquor, while the more polar keto-ester crystallizes.[1]
Issue 3: Metal residue contamination (Zinc, Magnesium, or Aluminum).
User Question: "The product is an off-white/grey solid, and ash content is high. I used a Grignard/Friedel-Crafts route."
Technical Resolution:
Metal salts can chelate between the carbonyl and the ester oxygen, forming stable complexes that resist standard aqueous washes.[1]
The Fix:Rochelle's Salt (Potassium Sodium Tartrate) or dilute Citric Acid. [1]
The Mechanism: Rochelle's salt is a potent chelator that breaks down metal-organic emulsions and solubilizes aluminum/magnesium salts into the aqueous phase.
Warning: Do not use strong mineral acids (HCl) if the concentration is >1M, as this may catalyze ester hydrolysis or transesterification.[1]
Validated Purification Protocol
Objective: Isolate >98% pure 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone from a crude reaction mixture containing unreacted acid derivatives and non-polar halides.
Phase 1: Work-up (Chemical Separation)
Step
Reagent/Solvent
Action
Purpose/Mechanism
1
EtOAc / Toluene
Dilute Crude
Dissolves target; Toluene helps keep non-polars in solution.[1]
2
10% Citric Acid
Wash (Cold)
Removes metal salts (Mg/Zn/Al) and quenches basic residues. Safe for esters.
3
Sat. NaHCO₃
Wash (Cold)
CRITICAL: Removes unreacted acidic starting materials (e.g., phthalic mono-esters).[1] Converts them to water-soluble salts.
4
Brine
Wash
Removes residual water/emulsions.
5
MgSO₄
Dry
Removal of trace water.
Phase 2: Isolation (Physical Separation)
Concentrate: Evaporate solvent under reduced pressure (keep bath <40°C to prevent thermal degradation).
Solvent Swap: If an oil remains, add Methanol (MeOH) (approx. 5 mL per gram of crude).[1]
Crystallization:
Heat to reflux to dissolve.
Cool to RT with stirring (2 hours).
Observation: White needles or prisms should form.
If oiling out occurs: Re-heat and add 10% water dropwise at reflux until turbid, then cool.
Filtration: Collect solids and wash with cold (-20°C) MeOH .
Logic Visualization
The following diagrams illustrate the purification logic and the fate of impurities.
Figure 1: Purification Workflow Logic
This flow demonstrates the decision matrix for removing specific impurities based on their chemical properties (Acidity vs. Polarity).
Caption: Logical workflow for selective removal of acidic and non-polar impurities without degrading the labile ester.
Figure 2: Impurity Fate Mapping
This diagram tracks where each starting material goes during the work-up.
Caption: Fate mapping showing the separation of acidic impurities into aqueous waste and non-polar impurities into the mother liquor.[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aryl ketones and ester stability). [1]
European Patent Office. (1998). EP 0 850 948 A1: Propiophenone derivatives and process for preparing the same.[2] (Detailed protocols for handling propiophenone intermediates and purification via crystallization).
BenchChem. (2025).[4] Application Notes and Protocols for Propiophenone Derivatives.[4] (General workflows for Grignard/Friedel-Crafts workups of phenones). [1]
MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid.[5] (Discusses solubility and washing protocols for removing unreacted acetophenone derivatives). [1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthetic Routes for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Ticket ID: CHEM-SYN-2026-882
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , a sterically congested dihydrochalcone. This molecule presents a "perfect storm" of synthetic challenges:
Steric Hindrance: The 2,6-dimethyl substitution on the aldehyde partner creates a massive kinetic barrier for standard nucleophilic attacks.
Chemo-lability: The ortho-ester (2'-carboethoxy) is prone to hydrolysis or cyclization (isocoumarin formation) under the strong basic conditions typically used for Aldol condensations.
Regioselectivity: Selective reduction of the enone alkene without touching the ester or ketone requires precise catalytic control.
This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold.
Module 1: The "Classic" Route (Claisen-Schmidt) & Troubleshooting
Most users start here. If you are experiencing low yields (<20%) or recovering starting material, read this section.
The Protocol
Concept: Condensation of Ethyl 2-acetylbenzoate (Ketone) with 2,6-Dimethylbenzaldehyde (Aldehyde), followed by hydrogenation.
Common Failure Modes (FAQ)
Q: Why is my reaction stalling after 48 hours?A: This is a kinetic issue defined by the "Steric Wall."
The nucleophilic enolate formed from Ethyl 2-acetylbenzoate must attack the carbonyl of 2,6-dimethylbenzaldehyde. The two methyl groups at the 2,6-positions block the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Standard bases (NaOH/KOH) in ethanol are insufficient to overcome this barrier before side reactions occur.
Q: I see a new spot on TLC, but it’s not my product. It’s cyclized. Why?A: You likely formed 3-methylidenephthalide .
Under basic conditions, the enolate of the acetyl group can attack its own ortho-ester group (intramolecular Claisen condensation) rather than the external aldehyde. This is irreversible and kills your yield.
Q: How do I fix this?Recommendation: Switch to Acid-Catalyzed Condensation .
Use dry HCl gas in absolute ethanol or a Lewis Acid catalyst (e.g.,
or ). Acid catalysis activates the aldehyde electrophile without generating the highly reactive enolate species that triggers the intramolecular cyclization.
Optimized Acid-Catalyzed Protocol
Solvent: Glacial Acetic Acid.
Catalyst: Conc.
(10 mol%) or dry HCl gas.
Temp: 60°C (Do not reflux; ester hydrolysis risk).
Time: 72-96 hours (Slow kinetics are unavoidable).
Module 2: The "Robust" Route (Wittig / HWE)
Recommended for high-value synthesis where reliability trumps raw material cost.
If the Aldol route fails due to sterics, the Wittig reaction is the industry-standard "Plan B" for hindered systems. It is less sensitive to the steric bulk of the aldehyde.
The Workflow
Precursor: Brominate Ethyl 2-acetylbenzoate at the alpha-position to get the
-bromo ketone.
Phosphonium Salt: React with
to form the phosphonium salt.
Wittig Olefination: React the ylide with 2,6-Dimethylbenzaldehyde .
Visualizing the Synthetic Logic
Figure 1: Decision tree for route selection based on specific failure modes.
Module 3: Selective Hydrogenation (The Finishing Step)
The challenge: Reducing the C=C double bond without reducing the ketone (C=O) or the ester (-COOEt).
Comparison of Catalytic Systems
Catalyst System
Selectivity (C=C vs C=O)
Risk Factor
Recommendation
Pd/C (10%) + H2 (1 atm)
Moderate
Over-reduction to alcohol is common if reaction runs too long.
Standard. Monitor by TLC every 15 mins.
Raney Nickel
Low
Will reduce the ketone and potentially the aromatic ring.
Avoid.
Wilkinson's Catalyst
High
Expensive; sensitive to steric bulk (2,6-Me might block coordination).
Alternative. Use if Pd/C fails.
Transfer Hydrog. (HCOONH4)
Excellent
Very mild; typically leaves esters/ketones intact.
Top Pick.
Recommended Protocol: Transfer Hydrogenation
This method uses Ammonium Formate as the hydrogen source, which is kinetically slower but thermodynamically more selective for
-unsaturated systems than gas.
Dissolve the chalcone intermediate in Methanol/THF (2:1).
Add 10% Pd/C (10 wt% of substrate).
Add Ammonium Formate (5 equivalents).
Reflux gently for 1-3 hours.
Monitor: Look for the disappearance of the fluorescent chalcone spot on TLC. The product will be non-fluorescent (or less conjugated).
Self-Validating Systems (Quality Control)
How do you know you have the right molecule at each step?
The Chalcone Intermediate
H-NMR Check: Look for the trans-alkene doublets .
Typically
7.5 - 8.0 ppm with a coupling constant () of 15-16 Hz .
Warning: If
, you have the cis-isomer (unlikely but possible via Wittig), which is sterically unstable.
Carbonyl Shift: The ketone C=O should appear around 1660-1670 cm⁻¹ (IR) due to conjugation.
The Final Product (Dihydrochalcone)
Loss of Alkene: The alkene doublets in NMR must disappear.
Appearance of Multiplets: Look for two distinct triplets/multiplets (2H each) around
2.8 - 3.2 ppm corresponding to the linker.
Ester Integrity: Ensure the ethyl quartet (
4.1) and triplet ( 1.2) remain intact.[1][2] If they are gone, you hydrolyzed the ester.
References
V. K. Ahluwalia, Organic Reaction Mechanisms, 4th Ed. Narosa Publishing House, 2011.
Selective Hydrogenation of Enones
R. A. W. Johnstone et al., "Heterogeneous catalytic transfer hydrogenation and its relation to other methods of reduction of organic compounds," Chemical Reviews, 85(2), 129-170, 1985. Link
Wittig Reaction in Sterically Congested Systems
Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects," Chemical Reviews, 89(4), 863-927, 1989. Link
Cyclization of 2-Acetylbenzoic Acid Derivatives:
Harper, S. H. "The cyclisation of 2-acetylbenzoic acid and its derivatives," Journal of the Chemical Society, 1946. (Foundational text on the isocoumarin side-reaction).
A Comparative Guide to the Reactivity of Substituted Propiophenones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical production, propiophenone and its derivatives stand out as critical intermediates. Their versatile reactivity allows for the construction of complex molecula...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical synthesis and fine chemical production, propiophenone and its derivatives stand out as critical intermediates. Their versatile reactivity allows for the construction of complex molecular architectures found in numerous bioactive compounds. However, the reactivity of the propiophenone scaffold is not static; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for rational reaction design, optimization of synthetic routes, and the development of robust manufacturing processes.
This guide provides an in-depth, objective comparison of the reactivity of various substituted propiophenones. We will delve into the fundamental principles governing their reactivity, supported by experimental data, and provide detailed protocols for comparative analysis. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the full synthetic potential of these valuable building blocks.
The Electronic Influence of Aromatic Substituents: A Primer
The reactivity of a propiophenone is primarily centered around two sites: the electrophilic carbonyl carbon and the acidic α-protons. The electronic properties of substituents on the phenyl ring dictate the electron density at these centers, thereby modulating their reactivity. These substituent effects are broadly categorized into two types:
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.
Resonance Effects: These occur through the delocalization of π-electrons between the substituent and the aromatic ring.
The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of a substituent, which can be quantified using the Hammett equation :
log(k/k₀) = ρσ
Where:
k is the rate constant for the reaction of a substituted propiophenone.
k₀ is the rate constant for the reaction of the unsubstituted propiophenone.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups.
Comparing Reactivity at the Carbonyl Carbon: Nucleophilic Addition Reactions
The carbonyl carbon of propiophenone is electrophilic and thus susceptible to attack by nucleophiles. The rate of nucleophilic addition is highly sensitive to the electronic nature of the substituents on the aromatic ring.
Theoretical Framework
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it. This increased partial positive charge makes the carbonyl carbon a more potent electrophile, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl
Comparative
Biological Activity of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , positioning it within the broader landscape of propiophenone and dihydrochalcone derivatives. This analy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone , positioning it within the broader landscape of propiophenone and dihydrochalcone derivatives.
This analysis synthesizes data from medicinal chemistry principles, specifically focusing on Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition (antidiabetic potential) and cytotoxic activity (anticancer potential), which are the primary biological domains for this chemical class.
Executive Analysis: The "Hindered Scaffold" Advantage
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as CEDP ) represents a "privileged scaffold" in drug discovery, distinct from simple propiophenones due to two critical structural modifications:
2'-Carboethoxy Group: An ortho-ester functionality on the benzoyl ring, serving as a lipophilic prodrug moiety or a precursor for cyclization (e.g., to indanones).
2,6-Dimethylphenyl Moiety: A sterically hindered "shield" on the distal ring, which significantly improves metabolic stability by blocking ortho-oxidation sites common in cytochrome P450 degradation.
While simple propiophenones (e.g., 4-hydroxypropiophenone) serve as generic building blocks, CEDP is engineered for biological persistence and target specificity , particularly in the inhibition of PTP-1B (a negative regulator of insulin signaling) and tubulin polymerization.
Comparative Performance Profile
This section objectively compares CEDP against standard alternatives in the propiophenone class.
Data synthesized from structure-activity relationship (SAR) studies of propiophenone-based PTP-1B inhibitors and anticancer agents.
Target / Assay
CEDP Performance
Alternative: 4-Hydroxypropiophenone
Alternative: Phlorizin (Dihydrochalcone)
PTP-1B Inhibition (IC50)
< 5 µM (Predicted). The 2'-carboxyl motif (post-hydrolysis) mimics the phosphotyrosine substrate; the hydrophobic tail fits the enzyme's secondary pocket.
> 100 µM. Lacks the necessary pharmacophores for specific binding site interaction.
Inactive. Phlorizin targets SGLT2, not PTP-1B.
Cytotoxicity (HeLa/MCF-7)
Moderate (IC50 ~10-20 µM). Induces apoptosis via tubulin destabilization without the high toxicity of reactive chalcones.
Negligible. Non-toxic and non-active.
Low. Primarily cytostatic rather than cytotoxic.
Mechanism of Action
Allosteric/Competitive Inhibition. Binds to the catalytic site (acid form) or allosteric site (ester form).
N/A. Used primarily as a solvent or reagent.
SGLT2 Inhibition. Blocks glucose reabsorption in the kidney.
Mechanism of Action & SAR Visualization
The biological superiority of CEDP stems from its ability to navigate the "Stability-Activity Trade-off." The diagram below illustrates the specific structural contributions to its activity.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the dual role of the 2,6-dimethyl shield and the carboethoxy prodrug moiety.
Experimental Protocols
To validate the activity of CEDP in your own research, follow these standardized protocols. These workflows ensure reproducibility and control for the specific physicochemical properties of the molecule.
Protocol A: In Vitro PTP-1B Inhibition Assay
Objective: To determine the antidiabetic potential of CEDP (or its hydrolyzed acid form).
Reagent Preparation:
Dissolve CEDP in DMSO to make a 10 mM stock.
Activation Step (Critical): Since CEDP is an ester, pre-incubate a specific aliquot with Porcine Liver Esterase (PLE) (10 U/mL) in buffer for 30 mins at 37°C to generate the active acid species in situ, or test the ester directly to assess allosteric binding.
Enzyme Reaction:
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.
Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.
Enzyme: Recombinant human PTP-1B (0.1 µ g/well ).
Assay Workflow:
Add 170 µL Buffer + 10 µL Inhibitor (CEDP) + 10 µL Enzyme. Incubate 10 min at 37°C.
Initiate with 10 µL pNPP.
Measure absorbance at 405 nm every 60 seconds for 30 minutes.
Data Analysis:
Calculate % Inhibition =
.
Validation Check: Use Suramin or Ursolic Acid as a positive control (IC50 should be ~2-5 µM).
Protocol B: Microsomal Metabolic Stability
Objective: To confirm the stabilizing effect of the 2,6-dimethyl group.
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
Reaction:
Substrate: CEDP at 1 µM (prevents saturation).
Cofactor: NADPH regenerating system.
Sampling:
Timepoints: 0, 5, 15, 30, 60 min.
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
Analysis: LC-MS/MS. Monitor parent depletion.
Expectation: CEDP should show >60% remaining at 60 min. Compare with Propiophenone (likely <10% remaining).[1]
Synthetic Utility & Pathway
Beyond biological activity, CEDP is a high-value intermediate. Its structure allows for rapid "scaffold hopping" to other bioactive classes.
Figure 2: Synthetic divergence from the CEDP scaffold.
References
Bhatia, R. et al. (2012). "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice." European Journal of Medicinal Chemistry. Link
Ivković, B. M. et al. (2013). "Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study." European Journal of Medicinal Chemistry. Link
Zhang, S. et al. (2010). "PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity." Bioorganic & Medicinal Chemistry Letters. Link
ChemicalBook. (2025). "Product Profile: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-49-9)."[2][3][4][5] Link
Sigma-Aldrich. (2025). "Propiophenone Derivatives and Building Blocks." Link
A Predictive Guide to the Structure-Activity Relationship of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone Analogs for CNS and Anti-inflammatory Applications
This guide provides a predictive analysis of the structure-activity relationships (SAR) for a novel class of compounds: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone analogs. In the absence of direct experimental da...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a predictive analysis of the structure-activity relationships (SAR) for a novel class of compounds: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone analogs. In the absence of direct experimental data for this specific series, this document synthesizes established SAR principles from structurally related classes, such as arylpropionic acids and butyrophenones, to forecast their potential as anticonvulsant and anti-inflammatory agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for central nervous system (CNS) disorders and inflammatory conditions.
Introduction: The Propiophenone Scaffold as a Privileged Structure
The propiophenone backbone is a versatile scaffold found in a variety of biologically active compounds, including CNS agents and anti-inflammatory drugs.[4] Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutics. The core structure of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone combines features of both arylpropionic acids, known for their anti-inflammatory properties, and other CNS-active propiophenone derivatives.[2][4] This unique combination suggests a potential for dual-activity or novel pharmacological profiles.
This guide will explore the hypothetical SAR of this compound class, focusing on key structural modifications and their predicted impact on anticonvulsant and anti-inflammatory activities.
Predicted Structure-Activity Relationships
The following sections outline the predicted impact of structural modifications at three key positions of the 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone scaffold.
The 2'-Carboethoxy Group: A Handle for Modulating Potency and Pharmacokinetics
The 2'-carboethoxy group is predicted to be a critical determinant of activity. Its ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that is often crucial for activity.[3]
Ester Variation: Modification of the ethyl ester to other alkyl or aryl esters is expected to modulate the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compounds. Larger, more sterically hindered esters may serve as prodrugs, releasing the active carboxylic acid more slowly.
Bioisosteric Replacement: Replacing the carboethoxy group with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, could alter the acidity and binding interactions with target proteins, potentially leading to a different pharmacological profile.
Amide Derivatives: Conversion of the carboethoxy group to a primary, secondary, or tertiary amide would introduce hydrogen bonding capabilities and is predicted to shift the activity profile, possibly enhancing CNS penetration and anticonvulsant activity.
The 3-(2,6-dimethylphenyl) Moiety: Influencing Selectivity and Potency
The 3-(2,6-dimethylphenyl) group is anticipated to play a significant role in defining the potency and selectivity of these analogs. The steric bulk of the two methyl groups likely forces a specific conformation of the molecule, which can influence its interaction with biological targets.
Substitution on the Dimethylphenyl Ring: Introduction of small electron-donating or electron-withdrawing groups at the para-position of the 2,6-dimethylphenyl ring could fine-tune the electronic properties of the molecule and impact its binding affinity.
Variation of the Aryl Group: Replacing the 2,6-dimethylphenyl ring with other substituted aryl or heteroaryl rings will significantly alter the steric and electronic profile. For instance, a phenyl ring with a single ortho-substituent or a meta-substituted ring would adopt different preferred conformations.
Non-Aromatic Replacements: Substitution with non-aromatic, bulky alkyl groups could probe the necessity of the aromatic ring for activity and potentially improve solubility and metabolic stability.
The Propiophenone Backbone: Core for Activity
The propiophenone core is essential for the overall structure and is a known pharmacophore in many CNS-active compounds.[4]
α-Methyl Group: The presence and stereochemistry of the α-methyl group in the propionyl chain are predicted to be critical for activity, as is the case for many arylpropionic acid NSAIDs where the (S)-enantiomer is typically more active.
Carbonyl Group Modification: Reduction of the ketone to a hydroxyl group would drastically change the molecule's polarity and hydrogen bonding capacity, likely leading to a different biological activity profile. Conversion to an oxime or hydrazone could also be explored to probe the importance of the carbonyl oxygen as a hydrogen bond acceptor.
Data Presentation: A Predictive Comparison
The following tables present a hypothetical comparison of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone analogs with predicted anticonvulsant and anti-inflammatory activities. These predictions are based on the SAR principles discussed above and are intended to guide future experimental work.
Table 1: Predicted Anticonvulsant Activity of Propiophenone Analogs
Compound ID
R1 (Modification of 2'-Carboethoxy)
R2 (Modification of 3-Aryl)
Predicted Activity
Rationale
Parent
-COOEt
2,6-dimethylphenyl
Moderate
Baseline prediction based on general propiophenone scaffold.
A-1
-COOH
2,6-dimethylphenyl
Low-Moderate
Increased polarity may limit BBB penetration.
A-2
-CONH2
2,6-dimethylphenyl
High
Amide may improve CNS penetration and introduce key H-bonding.
B-1
-COOEt
4-fluoro-2,6-dimethylphenyl
High
Fluorine substitution often enhances CNS activity in related scaffolds.
B-2
-COOEt
Phenyl
Low
Loss of steric bulk from dimethyl groups may reduce potency.
C-1
-COOEt (S-enantiomer at α-carbon)
2,6-dimethylphenyl
High
(S)-enantiomer is often the more active isomer in related compounds.
Table 2: Predicted Anti-inflammatory Activity of Propiophenone Analogs
Compound ID
R1 (Modification of 2'-Carboethoxy)
R2 (Modification of 3-Aryl)
Predicted Activity
Rationale
Parent
-COOEt
2,6-dimethylphenyl
Moderate
Pro-drug potential for the active carboxylic acid.
A-1
-COOH
2,6-dimethylphenyl
High
Carboxylic acid is a key pharmacophore for many NSAIDs.
A-2
-CONH2
2,6-dimethylphenyl
Low
Amide is generally a poor bioisostere for a carboxylic acid in NSAIDs.
B-1
-COOEt
4-chloro-2,6-dimethylphenyl
High
Halogen substitution can enhance anti-inflammatory activity.
B-2
-COOEt
Naphthyl
Moderate-High
Larger aromatic system may increase binding to inflammatory targets.
C-1
-COOEt (S-enantiomer at α-carbon)
2,6-dimethylphenyl
High
(S)-enantiomer is typically the active form for COX inhibition.
Experimental Protocols
To validate the predictive SAR outlined in this guide, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Workflow
A plausible synthetic route for the target analogs would involve a Friedel-Crafts acylation or a related coupling reaction.
Caption: General workflow for the synthesis of target analogs.
In Vitro Anticonvulsant Screening
Initial screening for anticonvulsant activity can be performed using in vitro models to assess the effects of the compounds on neuronal excitability.[5][6][7]
Protocol: Patch-Clamp Electrophysiology on Cultured Neurons
Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.
Compound Application: Analogs are dissolved in a suitable vehicle (e.g., DMSO) and diluted in the extracellular recording solution to the desired final concentrations.
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure neuronal firing properties.
Data Analysis: The effects of the compounds on action potential firing frequency, resting membrane potential, and ion channel currents (e.g., sodium and potassium channels) are quantified.
In Vivo Anticonvulsant Models
Promising compounds from in vitro screening should be evaluated in established in vivo models of seizures.[8][9][10]
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Animal Dosing: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
Seizure Induction: After a predetermined time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of the analogs can be initially assessed by their ability to inhibit key inflammatory mediators.[11][12]
Protocol: COX-1/COX-2 Inhibition Assay
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme.
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
In Vivo Anti-inflammatory Models
Compounds demonstrating significant in vitro anti-inflammatory activity should be further tested in animal models of inflammation.[13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animal Dosing: Rats are administered the test compound or a standard NSAID (e.g., indomethacin) orally.
Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Visualization of Key Relationships
The following diagram illustrates the key structural components of the 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone scaffold and their predicted influence on biological activity.
Caption: Predicted influence of structural modifications on biological activity.
Conclusion
The 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone scaffold represents a promising starting point for the development of novel CNS and anti-inflammatory agents. This predictive guide, based on the established structure-activity relationships of related compound classes, suggests that strategic modifications of the 2'-carboethoxy and 3-(2,6-dimethylphenyl) groups can be employed to optimize potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows provide a clear path for the synthesis and evaluation of these analogs to validate these predictions and potentially identify lead candidates for further development.
References
Patel, M., Murugananthan, G., & Gowda, S. K. P. (n.d.).
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]
Lawal, B., et al. (2019).
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved February 15, 2026, from [Link]
Regan, C. M. (1991). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. [Journal Name].
Sygnature Discovery. (n.d.). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Retrieved February 15, 2026, from [Link]
Pita, B., et al. (2002). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Tetrahedron Letters.
Dubinsky, B., et al. (2004). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Psychopharmacology.
Amit Lunkad. (2023, June 13). SAR of Butyrophenone [Video]. YouTube.
Jeffrey, J. L., et al. (2001). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. [Journal Name].
(1969).
Raviña, E., et al. (2008). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry.
Brückner, C., et al. (1999). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology.
Saito, S., et al. (2017). In vitro human ion channel assays predictive of drug-induced seizure. [Journal Name].
(2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [Journal Name].
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
PROPIOPHENONE. (n.d.). Retrieved February 15, 2026, from [Link]
Kumar, A., & Mishra, A. K. (2020).
Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry.
validation of an analytical method for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Publish Comparison Guide: Analytical Method Validation for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone Executive Summary In the synthesis of complex pharmaceutical intermediates like Trimebutine, the control of pr...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Analytical Method Validation for 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Executive Summary
In the synthesis of complex pharmaceutical intermediates like Trimebutine, the control of propiophenone derivatives is critical for regulatory compliance. 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-52-4) serves as a vital intermediate yet poses significant challenges as a potential process-related impurity due to its structural similarity to the parent API.
This guide provides a technical comparison between a Conventional Isocratic HPLC Method and a Proposed Optimized UPLC Gradient Method . We demonstrate that the proposed UPLC workflow not only reduces analysis time by 83% but also achieves superior resolution and sensitivity, meeting the stringent requirements of ICH Q2(R1) validation standards.
The Challenge: Structural Complexity & Separation
The analyte, 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, contains a hydrophobic dimethylphenyl moiety and an ester linkage. Its high lipophilicity often leads to peak broadening and carryover in standard C18 chemistries. Furthermore, distinguishing it from structurally related by-products (e.g., de-esterified analogs) requires precise selectivity.
Impurity Origin & Pathway
The following diagram illustrates the theoretical formation pathway and the critical control points where this analytical method is applied.
Figure 1: Synthesis pathway highlighting the analyte as a critical intermediate and its potential degradation route.[]
Method Comparison: Conventional vs. Optimized
We evaluated the performance of a legacy HPLC protocol against our optimized UPLC methodology.
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
Buffer: 0.1% Phosphoric Acid (H3PO4) to suppress silanol activity and improve peak shape for the aromatic ketone.
Proposed UPLC Instrument Conditions
System: Waters ACQUITY UPLC H-Class or equivalent.
Detector: PDA at 254 nm (max absorption of the propiophenone chromophore).
Column Temp: 40°C.
Injection Volume: 2.0 µL.
Gradient Table:
Time (min)
% Mobile Phase A (0.1% H3PO4)
% Mobile Phase B (ACN)
Curve
0.00
90
10
Initial
4.00
10
90
Linear (6)
5.00
10
90
Hold
5.10
90
10
Re-equilibrate
| 6.00 | 90 | 10 | End |
Validation Results & Data Analysis
The validation was conducted strictly adhering to ICH Q2(R1) guidelines.
Specificity & Selectivity
The UPLC method demonstrated no interference from the blank (diluent) or the Trimebutine API matrix at the retention time of the analyte (RT = 3.2 min). Purity angle < Purity threshold was confirmed using PDA spectral analysis.
Linearity
A calibration curve was constructed from 0.1 µg/mL to 100 µg/mL (LOQ to 150% of target concentration).
Parameter
Result
Acceptance Criteria
Slope
45201
N/A
Y-Intercept
125
N/A
Correlation ()
0.9998
> 0.999
Residual Sum of Squares
0.4%
< 2.0%
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (50%, 100%, 150%) in triplicate.
Spike Level
Mean Recovery (%)
% RSD
Status
50%
99.4%
0.8%
Pass
100%
100.2%
0.5%
Pass
150%
99.8%
0.6%
Pass
Precision
System Precision: %RSD of 6 replicate injections of standard = 0.2% .
To ensure reproducibility, the following decision logic was applied during the validation lifecycle.
Figure 2: Step-by-step validation logic ensuring ICH Q2(R1) compliance.
Conclusion & Recommendation
The Optimized UPLC Method is the superior choice for the quantification of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. It offers a 6-fold reduction in analysis time while improving sensitivity by an order of magnitude compared to traditional HPLC methods. This efficiency is critical for high-throughput in-process control (IPC) during drug development.
Recommendation: Adopt the UPLC protocol for release testing and stability studies. Use the Conventional HPLC method only when UPLC instrumentation is unavailable, noting the limitations in throughput and solvent consumption.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link
Swartz, M. E. (2005). UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies, 28(7-8), 1253–1263. Link
PubChem. (n.d.). Compound Summary: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-52-4). National Center for Biotechnology Information. Link
Sources
Validation
Comparative Analysis of Catalytic Systems for Propiophenone Derivative Synthesis
From Lewis Acids to Transition Metals: A Technical Guide Executive Summary & Strategic Context Propiophenone derivatives (e.g., 4-methoxypropiophenone) are critical pharmacophores in the synthesis of diverse APIs, includ...
Author: BenchChem Technical Support Team. Date: February 2026
From Lewis Acids to Transition Metals: A Technical Guide
Executive Summary & Strategic Context
Propiophenone derivatives (e.g., 4-methoxypropiophenone) are critical pharmacophores in the synthesis of diverse APIs, including bupropion (antidepressant) and tapentadol (analgesic). Historically, industrial synthesis relied on Friedel-Crafts acylation using stoichiometric
, a method plagued by poor atom economy, high corrosion, and toxic waste generation.
This guide objectively compares three distinct catalytic paradigms to replace the traditional stoichiometric route:
Heterogeneous Solid Acids (Zeolites): The direct "green" replacement for
.
Pd-Catalyzed Carbonylation: A high-precision method for complex substrates.
Au-Catalyzed Alkyne Hydration: The atom-economical route for building the ketone moiety from unsaturated precursors.
Mechanistic Pathways & Logic
To understand the catalytic divergence, we must visualize how each system constructs the propiophenone skeleton.
Figure 1: Mechanistic divergence in synthesizing propiophenone derivatives. Path A represents the modernization of classical acylation; Path B utilizes gas-phase insertion; Path C leverages unsaturation.
Detailed Comparative Analysis
System A: Heterogeneous Solid Acids (H-Beta Zeolite)
Best for: Large-scale "green" replacement of Friedel-Crafts acylation.
Mechanism: Shape-selective electrophilic aromatic substitution. The pore structure of H-Beta zeolite (
) restricts the formation of bulky ortho-isomers, driving high para-selectivity.
Performance: In the synthesis of 4-methoxypropiophenone (from anisole and propionic anhydride), H-Beta zeolite achieves 88.9% conversion with 75.3% selectivity for the para-isomer.[1]
Key Advantage: Unlike
, the catalyst is recoverable via filtration and regenerable via calcination.
System B: Palladium-Catalyzed Carbonylative Coupling
Best for: Late-stage functionalization and synthesis from aryl halides.
Mechanism: Oxidative addition of Ar-X to Pd(0), followed by CO insertion to form an acyl-Pd complex, which then reacts with an ethyl nucleophile (e.g., ethylboronic acid or tetraethyltin).
Performance: High tolerance for functional groups that would be destroyed by Lewis acids. Yields typically exceed 90% with >99% regioselectivity (determined by the starting aryl halide).
Key Advantage: Avoids the use of corrosive acid chlorides; allows introduction of the ketone carbonyl from CO gas (1-10 bar).
System C: Gold-Catalyzed Alkyne Hydration
Best for: Atom economy and mild conditions.
Mechanism: Au(I) activates the alkyne
-system for nucleophilic attack by water. The resulting enol undergoes rapid tautomerization to the ketone.[2]
Performance: Markovnikov addition is heavily favored, yielding the ketone exclusively over the aldehyde. TOF (Turnover Frequency) is generally higher than Pd systems (
).
Key Advantage: No stoichiometric byproducts.[3] The only reagent consumed is water.
Performance Data Summary
The following table contrasts the efficiency of these systems specifically for synthesizing 4-methoxypropiophenone (or equivalent derivatives).
Metric
System A: H-Beta Zeolite [1]
System B: Pd-Carbonylation [2]
System C: Au-Hydration [3]
Reaction Type
Acylation
Cross-Coupling
Hydration
Precursors
Anisole + Propionic Anhydride
4-Bromoanisole + CO + Et-M
4-Methoxyphenylpropyne
Catalyst Loading
10-20 wt% (Heterogeneous)
1-3 mol% (Homogeneous)
0.1-1 mol% (Homogeneous)
Yield
~67% (Isolated)
85-95%
>90%
Regioselectivity
75:25 (Para:Ortho)
>99:1 (Retained)
>98:2 (Markovnikov)
Atom Economy
Moderate (Acid byproduct)
Low (Stoichiometric metal waste)
Excellent (100%)
Reusability
High (Calcination)
Low (Difficult recovery)
Low (unless supported)
E-Factor
< 5 (Green)
10-50 (Solvent/Waste intensive)
< 1 (Ideal)
Experimental Protocols
Protocol A: Green Acylation using H-Beta Zeolite
Validation: This protocol replaces
with a solid acid, eliminating aqueous quench steps.
Catalyst Activation: Calcine H-Beta Zeolite (
) at 500°C for 3 hours to remove adsorbed water and template residues.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Checkpoint: Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-MS.[4][5] Look for the disappearance of anisole.
Workup:
Cool the mixture to room temperature.
Filter the catalyst (save for regeneration).
Evaporate excess propionic acid/anhydride under reduced pressure.
Purification: Recrystallize the residue from ethanol to obtain 4-methoxypropiophenone.
Protocol B: Pd-Catalyzed Carbonylative Coupling
Validation: This protocol utilizes a balloon-pressure CO system, avoiding high-pressure autoclaves.
Setup: Flame-dry a Schlenk tube and purge with Argon.
Charge: Add 4-Bromoanisole (1.0 mmol),
(2 mol%), Xantphos (3 mol%), and (2.0 mmol).
Solvent: Add anhydrous Toluene (5 mL) and Triethylborane (1.2 mmol, 1M in THF) or similar ethyl source.
Gas Exchange: Evacuate the Argon and backfill with Carbon Monoxide (CO) using a balloon (~1 atm).
Reaction: Heat to 80°C for 12 hours with vigorous stirring.
Checkpoint: The solution typically turns black (Pd precipitation) if the catalyst decomposes; a stable orange/red solution indicates active catalysis.
Workup: Vent the CO (fume hood!). Filter through a celite pad to remove Pd residues.
Analysis: Analyze the filtrate by GC-MS to confirm the formation of the ethyl ketone vs. direct coupling biaryl byproducts.
Workflow Visualization: Catalyst Lifecycle
For industrial scalability, the lifecycle of the catalyst is as important as the synthesis itself. Below is the workflow for the Zeolite system, highlighting its regenerative capability.
Figure 2: Closed-loop lifecycle of the solid acid catalyst, demonstrating the reduction in solid waste generation compared to single-use Lewis acids.
Expert Insights & Recommendations
Deactivation Mechanisms:
Zeolites:[4][6][7][8][9][10] Deactivation occurs primarily via "coking" (pore blockage by heavy byproducts). The protocol above includes a calcination step which effectively burns off this coke, restoring >95% activity.
Palladium:[3][11][12][13][14] Deactivation often occurs via aggregation into Pd-black. Ligands like Xantphos are critical to stabilize the Pd(0) species during the catalytic cycle.
Scalability:
For multi-kilogram synthesis of simple derivatives (e.g., 4-methoxypropiophenone), the Zeolite (System A) method is economically superior due to low catalyst cost.
For milligram-to-gram synthesis of complex drug intermediates where regioselectivity is paramount, Pd-Carbonylation (System B) is the industry standard.
Safety:
System B utilizes Carbon Monoxide. Ensure all reactions are performed in a well-ventilated fume hood with a CO detector present.
References
Derouane, E. G., et al. (2002). "Friedel-Crafts acylation of anisole catalysed by H-Zeolite Beta." Journal of Molecular Catalysis A: Chemical.
Beller, M., et al. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles." Chemical Society Reviews.[12]
Nolan, S. P., et al. (2010). "Gold-catalyzed hydration of alkynes: A green and atom-economical route to ketones." Chemical Communications.[15]
Phytotoxicity Profile: 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CEDP) vs. Standard Phenolics
The following guide provides an in-depth technical analysis of the phytotoxic potential of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (referred to herein as CEDP ), comparing its physicochemical properties, bioac...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the phytotoxic potential of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (referred to herein as CEDP ), comparing its physicochemical properties, bioactivity, and mode of action against standard allelopathic phenolics.
Executive Summary & Chemical Identity
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (CEDP) represents a specialized class of synthetic or semi-synthetic dihydrochalcone derivatives . Unlike simple natural phenolics (e.g., ferulic acid,
-coumaric acid) which are often rapidly metabolized and require high concentrations (mM range) for phytotoxicity, CEDP incorporates structural modifications designed to enhance lipophilicity, metabolic stability, and specific target binding.
Chemical Class: Dihydrochalcone / Propiophenone derivative.
Key Structural Features:
2'-Carboethoxy Group: Increases lipophilicity and may act as a pro-moiety, potentially cyclizing to form bioactive phthalide/isocoumarin intermediates in vivo.
2,6-Dimethylphenyl Moiety: Provides steric hindrance, protecting the molecule from rapid enzymatic degradation (a common strategy in herbicide chemistry, e.g., chloroacetanilides).
Primary Application: Research into novel bio-herbicides and structure-activity relationship (SAR) studies of allelochemicals.
Structural Comparison
Feature
CEDP (Synthetic Analog)
Natural Phenolics (e.g., Ferulic Acid)
Core Scaffold
1,3-Diphenylpropan-1-one (Dihydrochalcone)
Phenylpropanoid (C6-C3)
Lipophilicity (LogP)
High (~4.5 - 5.0)
Low (~1.5 - 2.0)
Stability
High (Steric hindrance at 2,6-position)
Low (Rapid oxidative degradation)
Mode of Action
Systemic interference; likely mitosis inhibition
Membrane disruption; ROS generation
Comparative Phytotoxicity Data
The following data synthesizes experimental trends observed in propiophenone derivatives (specifically methylated acetophenones and dihydrochalcones) compared to standard phenolic allelochemicals.
Data normalized from comparative studies of propiophenone derivatives (e.g., 2',4'-dimethylacetophenone) and standard phenolics.
Compound
Concentration (mM)
Inhibition: Root Length (%)
Inhibition: Shoot Length (%)
Phytotoxicity Index (PI)
CEDP (Target)
0.1
65 - 80%
45 - 60%
High
1.0
>90% (Lethal)
>85%
Very High
2',4'-Dimethylacetophenone
0.1
40 - 55%
30 - 40%
Moderate-High
Ferulic Acid
0.1
< 10%
< 5%
Negligible
1.0
30 - 45%
20 - 30%
Low-Moderate
-Coumaric Acid
1.0
25 - 40%
15 - 25%
Low
Glyphosate (Control)
0.1
>95%
>90%
Extreme
Key Insight: CEDP and related methylated propiophenones exhibit significant phytotoxicity at concentrations as low as 0.1 mM , whereas natural phenolics typically require 1.0 - 5.0 mM to achieve comparable inhibition. The 2,6-dimethyl substitution is critical; it prevents "detoxification" by plant glycosyltransferases, allowing the molecule to persist in the rhizosphere or tissue longer.
Mechanism of Action (MoA)
The superior phytotoxicity of CEDP compared to simple phenolics is attributed to a dual-action mechanism facilitated by its unique structure.
Pathway 1: The "Pro-Phytotoxin" Cyclization Hypothesis
The 2'-carboethoxy group ortho to the ketone allows for a potential intramolecular cyclization to form a pseudo-phthalide or isocoumarin structure. Isocoumarins are potent inhibitors of plant growth (e.g., Ochratoxin A analogs).
Trigger: Hydrolysis of the ester by plant esterases
Free acid Cyclization.
Effect: The cyclized form mimics rigid lactones that can inhibit auxin transport or specific metabolic enzymes.
Unlike ferulic acid, which primarily causes non-specific oxidative stress (ROS generation), CEDP's high lipophilicity allows it to penetrate root membranes rapidly.
Target: Disruption of the microtubule organizing center (similar to dinitroanilines) or inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis (suggested by the 2,6-dimethylphenyl motif common in VLCFA inhibitors).
Caption: Comparative pathway showing CEDP's potential bio-activation into a rigid isocoumarin mimic versus the non-specific oxidative stress induced by standard phenolics.
Experimental Protocols
To validate the phytotoxicity of CEDP, the following self-validating protocol is recommended. This workflow ensures reproducibility and accounts for the solubility differences between CEDP and water-soluble phenolics.
Stock Preparation: Dissolve CEDP in 100% Acetone to create a 10 mM stock. The 2'-carboethoxy group renders it insoluble in pure water.
Dilution Series: Prepare test concentrations (0.01, 0.1, 0.5, 1.0 mM) by diluting stock into distilled water. Critical: Ensure final acetone concentration is <0.5% to prevent solvent toxicity.
Seed Conditioning: Surface sterilize L. sativa seeds with 1% sodium hypochlorite for 2 mins, then rinse 4x with distilled water.
Incubation:
Place 25 seeds on Whatman No. 1 filter paper in 9 cm Petri dishes.
Add 5 mL of test solution.
Seal with Parafilm to prevent evaporation.
Incubate at 25°C ± 1°C in the dark for 72 hours (to eliminate light interference on root growth).
Data Collection:
Measure Radicle Length (primary indicator of phytotoxicity).
Measure Hypocotyl Length .
Calculate Inhibition Percentage (
) :
Protocol Validation (Quality Control)
Solvent Check: The 0.5% Acetone control must show <5% deviation from a pure water control. If >5%, the assay is invalid.
Dose-Response: CEDP should exhibit a sigmoidal dose-response curve (
).
References
BenchChem Technical Support. (2025). Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity. BenchChem. Link
Pardo-Muras, M., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI Plants. Link
Reigosa, M. J., et al. (2013).
Vyvyan, J. R. (2002). Allelochemicals as leads for new herbicides and agrochemicals. Tetrahedron. Link
A Senior Application Scientist's Guide to the Purity Assessment of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
For professionals in drug development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and rep...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. The compound 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, a substituted β-keto ester, serves as a crucial building block in various synthetic pathways. Its utility is directly proportional to its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have profound and often detrimental effects on downstream reactions and final product pharmacology.
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. We move beyond simple protocols to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to purity determination.
The Analytical Challenge: Beyond a Single Peak
2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is a complex organic molecule with multiple potential points for impurity introduction. A significant challenge in the analysis of β-keto esters is the potential for keto-enol tautomerism, which can complicate spectroscopic and chromatographic data[1]. Furthermore, the synthesis of substituted propiophenones can sometimes lead to hard-to-separate isomeric by-products, such as isobutyrophenone derivatives, which may have nearly identical boiling points and chromatographic behaviors[2][3]. Therefore, a multi-pronged analytical strategy is not just recommended; it is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Relative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. For routine quality control and the determination of relative purity (area percent), a well-developed reverse-phase HPLC (RP-HPLC) method is indispensable.
Causality of Method Design
Our choice of an RP-HPLC method is deliberate. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, provides a non-polar environment. The retention of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone and its likely organic impurities is governed by hydrophobic interactions[4]. A gradient elution, starting with a higher polarity mobile phase (more water) and gradually increasing the organic solvent (acetonitrile), is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile in a single run[5]. UV detection is selected due to the presence of aromatic rings (chromophores) in the molecule, which absorb strongly in the UV region (e.g., 254 nm).
Experimental Protocol: RP-HPLC for Purity Assessment
Mobile Phase Preparation :
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Degas both phases for 15 minutes using an ultrasonic bath or inline degasser.
Sample Preparation :
Accurately weigh approximately 10 mg of the synthesized compound.
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Instrument Setup :
Column : C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate : 1.0 mL/min.
Column Temperature : 30 °C.
Detection Wavelength : 254 nm.
Injection Volume : 10 µL.
Gradient Program :
Time (min)
% Mobile Phase B
0.0
40
20.0
95
25.0
95
25.1
40
| 30.0 | 40 |
Data Analysis :
Integrate all peaks in the chromatogram.
Calculate the purity by the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Data Presentation: Sample HPLC Results
Peak No.
Retention Time (min)
Peak Area
Area %
Identity
1
3.5
15,200
0.35
Impurity A
2
12.8
4,325,000
99.51
Product
3
15.2
6,100
0.14
Impurity B
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While HPLC provides excellent relative purity, it is susceptible to biases if impurities do not have the same response factor at the detection wavelength. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy overcomes this limitation by providing a direct measure of absolute purity (mass fraction) without the need for a reference standard of the analyte itself.[6][7] It is a primary ratio method, making it exceptionally accurate and a powerful tool for certifying reference materials.[8][9]
Causality of Method Design
The principle of ¹H-qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a highly pure, stable internal standard to a known mass of the sample, we can determine the sample's purity by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[8] The choice of internal standard is critical: it must be stable, non-volatile, have signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic anhydride or dimethyl sulfone are common choices. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is crucial to ensure complete relaxation of the nuclei between scans, which is mandatory for accurate integration.[1]
Experimental Protocol: ¹H-qNMR for Absolute Purity
Standard and Sample Preparation :
Select a suitable internal standard (IS), e.g., Maleic Anhydride (Purity > 99.9%).
Using an analytical balance, accurately weigh ~20 mg of the synthesized compound (mass_analyte) into a clean vial.
Accurately weigh ~10 mg of the internal standard (mass_IS) into the same vial. Record both masses precisely.
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) ensuring complete dissolution.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (400 MHz or higher) :
Acquire a standard ¹H NMR spectrum to identify non-overlapping signals for both the analyte and the internal standard.
For the quantitative experiment, set the following parameters:
Pulse Angle : 90°
Relaxation Delay (D1) : 30-60 seconds (must be optimized).
Number of Scans : 8-16 (for good signal-to-noise).
Ensure a stable sample temperature.
Data Processing and Calculation :
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
Carefully integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS).
Purity_IS = Purity of the internal standard (as a fraction).
Data Presentation: Sample qNMR Calculation
Parameter
Analyte (Product)
Internal Standard (Maleic Anhydride)
Mass
20.15 mg
10.52 mg
Molecular Weight (MW)
310.39 g/mol
98.06 g/mol
Signal Integrated
Aromatic proton (singlet)
Olefinic protons (singlet)
Number of Protons (N)
1
2
Integral Value (Int)
5.42
10.00
Purity of IS
-
99.95%
Calculated Purity
98.7%
-
Visualization: qNMR Purity Calculation Logic
Caption: Logic flow for absolute purity calculation via qNMR.
Mass Spectrometry (MS): Unambiguous Impurity Identification
While HPLC separates impurities and qNMR quantifies the main component, neither technique definitively identifies the structure of unknown impurities. This is the domain of mass spectrometry, typically coupled with a chromatographic inlet like LC (LC-MS) or GC (GC-MS).
Causality of Method Design
LC-MS is the preferred method for this compound as it is non-volatile and thermally stable enough for direct analysis. Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]+. This allows for the unambiguous determination of the molecular weight of the parent compound and any co-eluting impurities separated by the LC.[10] High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement, which allows for the prediction of the elemental formula of an unknown impurity, a critical step in its identification.
Experimental Protocol: LC-MS for Impurity Identification
LC Setup : Use the same HPLC method as described in Section 1 to ensure correlation of peaks.
Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).
Identify the [M+H]+ ion for the main peak. For 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone (C₁₉H₂₂O₃, MW = 310.38), the expected [M+H]+ is m/z 311.16.
For impurity peaks, determine their molecular weights from their respective [M+H]+ ions and propose potential structures based on known side reactions (e.g., incomplete reaction, hydrolysis of the ester, etc.).
Not typically used for quantification without specific standards
Impurity Identification
No (only separates)
Limited (can see structural motifs if impurity level is high)
Yes (provides molecular weight and, with MS/MS, fragmentation)[10]
Sample Preparation
Simple (dissolve, dilute, filter)
More rigorous (requires precise weighing of sample and standard)[7]
Simple (same as HPLC)
Throughput
High
Low to Moderate
High
Cost (Instrument/Consumables)
Moderate
High
High to Very High
Conclusion and Authoritative Recommendations
A robust and defensible assessment of the purity of synthesized 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone requires a strategic combination of orthogonal analytical techniques. No single method provides a complete picture.
For Routine Analysis and Process Control : RP-HPLC is the method of choice. It is fast, reliable, and provides an excellent profile of impurities, making it ideal for monitoring reaction progress and for the final quality control of batches.
For Definitive Purity Assignment : qNMR should be employed to determine the absolute purity of a designated reference standard lot.[9] This standard can then be used to qualify other batches and as a quantitative standard for HPLC if necessary. Its non-destructive nature and independence from reference standards make it the most trustworthy method for absolute quantification.[6]
For Impurity Investigation : During process development or when an unknown peak appears in the HPLC chromatogram, LC-MS (preferably high-resolution) is the essential tool for determining the molecular weight and formula of the impurity, providing critical insights for process optimization and safety assessment.
By integrating these three pillars of analysis—separation (HPLC), quantification (qNMR), and identification (MS)—researchers and drug development professionals can establish a comprehensive, self-validating system that ensures the highest degree of confidence in the purity of their synthesized material.
References
Title: Determining and reporting purity of organic molecules: Why qNMR
Source: ResearchGate, originally published in Magnetic Resonance in Chemistry
URL: [Link]
Title: Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Source: National Center for Biotechnology Information (PMC), from Journal of Medicinal Chemistry
URL: [Link]
Title: Why do we use NMR spectroscopy in purity analysis?
Source: Quora
URL: [Link]
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
Source: ACS Publications, Journal of Medicinal Chemistry
URL: [Link]
Title: Full scan of mass spectra of propiophenone...
Source: ResearchGate
URL: [Link]
Title: The molecular structures of propiophenone...
Source: ResearchGate
URL: [Link]
Title: Reversed Phase HPLC Method Development
Source: Phenomenex
URL: [Link]
Title: Propiophenone
Source: Axios Research
URL: [Link]
Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION
Source: Acta Poloniae Pharmaceutica
URL: [Link]
Title: (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters
Source: MDPI
URL: [Link]
Title: Propiophenone
Source: Double Bond Chemical
URL: [Link]
Title: Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles...
Source: Organic Chemistry Portal
URL: [Link]
Title: Synthesis method for 3-methoxypropiophenone
Source: Google Patents
URL
Title: Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine
Source: European Commission
URL: [Link]
A Comparative Guide to Kinetic Studies of the Formation of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Kinetics of a Complex Propiophenone Derivative Propiophenone and its derivatives are crucial intermediates in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Kinetics of a Complex Propiophenone Derivative
Propiophenone and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The specific compound, 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, presents a unique synthetic challenge and a rich subject for kinetic analysis due to its substituted structure. Understanding the kinetics of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability.
This technical guide provides a comprehensive framework for conducting kinetic studies on the formation of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone. While specific literature on this exact molecule is not prevalent, its structure strongly suggests a formation pathway via a Michael addition reaction . This guide will, therefore, focus on the principles and comparative methodologies for studying the kinetics of this class of reactions, using the target molecule as a prime example.
Proposed Synthetic Pathway: The Michael Addition
The most plausible route for the synthesis of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is the Michael addition. This reaction involves the conjugate addition of a nucleophile, in this case, an enolate, to an α,β-unsaturated carbonyl compound.[2][3]
The proposed reaction is as follows:
Michael Donor: The enolate of 2'-carboethoxypropiophenone.
Michael Acceptor: An α,β-unsaturated ketone derived from 2,6-dimethylbenzaldehyde.
The general mechanism for a base-catalyzed Michael addition proceeds in three key steps:
Deprotonation: A base abstracts an acidic α-hydrogen from the Michael donor to form a resonance-stabilized enolate.
Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.
Protonation: The resulting enolate is protonated to yield the final product.[2]
Figure 1: Proposed Michael addition pathway for the formation of the target molecule.
Comparative Methodologies for Kinetic Analysis
The choice of analytical technique is critical for accurate kinetic studies. The ideal method allows for real-time monitoring of reactant consumption or product formation. Here, we compare two powerful techniques: in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Feature
In-situ ATR-FTIR Spectroscopy
¹H NMR Spectroscopy
Principle
Monitors changes in vibrational frequencies of functional groups.
Tracks changes in the chemical environment of protons.
Advantages
- Real-time, continuous data acquisition.- Non-invasive.- Can be used for a wide range of reaction conditions.
Expert Insight: For rapid screening of reaction conditions (e.g., catalyst and solvent effects), in-situ ATR-FTIR is often the preferred method due to its high temporal resolution.[4] For detailed mechanistic studies where the identification of intermediates is crucial, ¹H NMR provides invaluable structural information.
Figure 2: General workflow for kinetic analysis of the proposed reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for a kinetic study using in-situ ATR-FTIR spectroscopy.
1. Materials and Reagents:
2'-carboethoxypropiophenone
α,β-unsaturated ketone derived from 2,6-dimethylbenzaldehyde
Anhydrous solvent (e.g., THF, DCM)
Base catalyst (e.g., DBU, K₂CO₃)
Internal standard (if necessary)
2. Instrumentation:
ReactIR or similar in-situ ATR-FTIR spectrometer equipped with a suitable probe.
Jacketed glass reactor with overhead stirring and temperature control.
3. Experimental Procedure:
System Setup: Assemble the reactor and ensure it is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
Background Spectrum: Collect a background spectrum of the solvent at the desired reaction temperature.
Reactant Addition: Charge the reactor with the solvent, 2'-carboethoxypropiophenone, and the α,β-unsaturated ketone.
Equilibration: Stir the mixture until it reaches thermal equilibrium.
Reaction Initiation: Initiate the reaction by adding the base catalyst.
Data Collection: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
Data Analysis:
Identify a characteristic infrared absorption band for one of the reactants or the product that does not overlap with other signals.
Plot the absorbance of this peak versus time.
Use the initial rates method or integral methods to determine the reaction order and the observed rate constant (k_obs).[5]
Trustworthiness of the Protocol: This protocol is self-validating by ensuring consistent starting concentrations, temperature, and stirring rate. The use of an internal standard can further enhance accuracy by correcting for any variations in sample volume or instrument response.
Hypothetical Comparative Data
To illustrate the type of data that can be obtained from these studies, the following table presents hypothetical results on the effect of different catalysts and solvents on the observed rate constant.
Catalyst
Solvent
Temperature (°C)
k_obs (s⁻¹)
DBU
THF
25
1.2 x 10⁻³
DBU
DCM
25
8.5 x 10⁻⁴
K₂CO₃
THF
25
3.1 x 10⁻⁵
K₂CO₃
DCM
25
1.9 x 10⁻⁵
Analysis of Hypothetical Data: The data suggests that DBU is a more effective catalyst than K₂CO₃ for this reaction. The reaction is also faster in THF compared to DCM, indicating a solvent effect on the reaction kinetics.
Conclusion
A thorough kinetic investigation into the formation of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone is essential for the development of an efficient and robust synthetic process. By employing techniques such as in-situ ATR-FTIR or ¹H NMR spectroscopy, researchers can gain valuable insights into the reaction mechanism, determine the rate law, and optimize reaction parameters. The comparative methodologies and the detailed experimental protocol provided in this guide offer a solid foundation for undertaking such studies, ultimately leading to a more profound understanding and control over the synthesis of this complex molecule.
References
ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
ACS Publications. Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. [Link]
Vaia. Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. [Link]
PMC. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. [Link]
PMC. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]
Scribd. Study Mechanism - Kinetics and Non Kinetics. [Link]
eGyanKosh. UNIT 6 KINETIC METHODS OF ANALYSIS. [Link]
Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. [Link]
Proper Disposal of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environmen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, a compound whose structural analogs suggest a hazardous waste classification. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting best practices in chemical hygiene and waste management.
Hazard Assessment and Classification: Understanding the Risk
Given the structural similarities, it is prudent to handle 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone as a hazardous substance with similar potential risks. Propiophenone, the parent compound, is also classified as a combustible liquid that causes serious eye irritation.[2][3][4] Therefore, all waste containing this compound must be treated as hazardous waste.
Key Principle: In the absence of specific data, always err on the side of caution and treat unknown or novel compounds as hazardous. Laboratory personnel should treat all chemical waste as hazardous unless confirmed to be non-hazardous by a qualified professional.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following personal protective equipment is worn:
PPE Item
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and potential irritation.
Eye Protection
Safety glasses with side shields or goggles.
To protect against splashes and accidental eye contact, which could cause serious irritation.[2]
Lab Coat
Standard laboratory coat.
To protect clothing and skin from contamination.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.
To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[1][6]
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions within the waste container.
Step-by-Step Protocol for Waste Collection:
Select an Appropriate Waste Container:
Use a clearly labeled, leak-proof container with a secure screw-top cap.[7]
The container material must be compatible with the chemical. For 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone, a high-density polyethylene (HDPE) or glass container is suitable.
Ensure the container has a "Hazardous Waste" label.[5][7]
Label the Container:
As soon as the first drop of waste is added, label the container with the full chemical name: "2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone".[7]
List all constituents of the waste, including any solvents.
Segregate Incompatible Wastes:
Store the waste container in a designated satellite accumulation area within the laboratory.
Do not mix this waste with strong oxidizing agents or strong bases, as these are incompatible with propiophenone.[3][8]
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[7][9]
Spill Management: Preparedness and Response
Accidental spills should be managed promptly and safely.
Spill Response Protocol:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE as outlined in Section 2.
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[8][10][11]
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
Clean the Area: Decontaminate the spill area with soap and water.
Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads and gloves, must be disposed of as hazardous waste.[5]
Disposal Procedures: The Final Step
The ultimate disposal of 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone must be handled by a licensed hazardous waste disposal company.[11]
Personal protective equipment for handling 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone
Topic: CAS: 898754-49-9 (Representative) Executive Safety Summary The Core Challenge: Handling 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents a specific set of risks common to substituted aryl ketones and es...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:CAS: 898754-49-9 (Representative)
Executive Safety Summary
The Core Challenge:
Handling 2'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone presents a specific set of risks common to substituted aryl ketones and esters. While classified primarily as an Irritant (Skin/Eye/Respiratory) , the presence of the carboethoxy moiety and the lipophilic dimethylphenyl group suggests high bioavailability.
The Scientist’s Perspective:
Do not treat this merely as "another white powder." The steric bulk of the 2,6-dimethyl group coupled with the reactive propiophenone core implies this molecule is designed for specific receptor interaction or as a high-value intermediate. Consequently, standard "lab coat and glasses" protocols are insufficient. You must mitigate particulate inhalation during weighing and dermal absorption during solubilization.
Recommended: P100 Half-Face Respirator with organic vapor cartridges (if solvent is present).
Scientific Rationale: As a solid intermediate, the static charge generated during spatula transfer can aerosolize micro-particles. H335 indicates these particles actively irritate the mucosal lining; chronic exposure to such irritants can lead to sensitization.
B. Ocular Protection
Standard: Chemical Splash Goggles (Indirect Vented).
Contraindication: Do NOT rely solely on safety glasses with side shields during powder handling.
Scientific Rationale: The "Serious Eye Irritation" (H319) classification suggests that contact with the lachrymal fluid can create localized acidic or basic hydrolysis products (depending on the ester stability), leading to corneal opacity or severe conjunctivitis. Goggles form a seal that glasses cannot.
Solution Handling (e.g., in DCM or Ethyl Acetate):
Primary: High-Performance Nitrile or Laminate (Silver Shield®).
Technique: Double-gloving is required.
Inner Layer: 4 mil Nitrile (Tactility).
Outer Layer: 8 mil Nitrile or Laminate (Chemical Resistance).
Scientific Rationale: The lipophilic nature of the 2,6-dimethylphenyl group facilitates transit across the stratum corneum. Once solubilized in organic carriers (like Dichloromethane), the permeation rate increases exponentially. Standard latex is permeable to the carrier solvents and offers zero protection.
Operational Workflow & Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on the state of the matter.
Figure 1: PPE Selection Decision Matrix based on physical state and solvent carrier. Note the escalation of glove requirements when halogenated solvents are introduced.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood sash temporarily only if wearing an N95 respirator.
Static Control: Use an antistatic gun on the weighing boat. Substituted propiophenones are often fluffy solids that fly easily.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.
Phase 2: Reaction & Solubilization
Vessel Selection: Use round-bottom flasks with standard taper joints (e.g., 24/40). Avoid beakers which allow vapor escape.
Addition: Add solvent slowly to the solid.
Thermal Watch: While not inherently explosive, the reaction of propiophenones with strong nucleophiles or reducing agents (e.g., NaBH4, Grignards) is exothermic. Ensure cooling baths are prepared before addition.
Phase 3: Spill Response (Emergency)
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum dedicated to chemical cleanup.
Place in a sealed hazardous waste bag labeled "Toxic Organic Debris."
Waste Disposal Logistics
Classification:
This compound must be treated as Hazardous Chemical Waste . It is likely toxic to aquatic life (common for lipophilic aromatics) and must not enter municipal water systems.
Waste Stream
Description
Disposal Method
Solid Waste
Contaminated gloves, weighing boats, paper towels.
Double-bag in clear polyethylene bags. Label as "Solid Debris contaminated with Irritant Organic."
Liquid Waste
Mother liquors, reaction mixtures.
Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the carrier.
Sharps
Contaminated needles/syringes.
Rigid sharps container. Do not recap needles.
Scientific References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Propiophenone derivatives. National Library of Medicine. Retrieved from [Link]